molecular formula C20H30O5 B2974813 14-epi-Andrographolide CAS No. 142037-79-4

14-epi-Andrographolide

Cat. No.: B2974813
CAS No.: 142037-79-4
M. Wt: 350.455
InChI Key: BOJKULTULYSRAS-NPWGMBKGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Natural product derived from plant source.>14-Epiandrographolide, >=95% (LC/MS-ELSD) is a gamma-lactone.>14-Epiandrographolide, >=95% (LC/MS-ELSD) is a natural product found in Andrographis with data available.

Properties

IUPAC Name

(3E,4R)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14-,15+,16+,17-,19+,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJKULTULYSRAS-NPWGMBKGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2C/C=C/3\[C@H](COC3=O)O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 14-epi-Andrographolide: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 14-epi-Andrographolide, a naturally occurring diterpenoid lactone found in Andrographis paniculata. This document, intended for researchers, scientists, and professionals in drug development, delves into the compound's natural sources, presents quantitative data, and outlines detailed experimental protocols for its isolation and analysis.

Natural Occurrence and Sources

This compound is a stereoisomer of Andrographolide (B1667393), the major bioactive constituent of Andrographis paniculata (Burm. f.) Nees, a medicinal plant widely used in traditional Asian medicine. While Andrographolide is the most abundant diterpenoid in this plant, this compound is also present as a significant analogue. The primary natural source of this compound is the aerial parts of Andrographis paniculata, including the leaves and stems.

Quantitative Analysis

The concentration of this compound, alongside its parent compound and other major diterpenoids, can vary depending on factors such as the geographical origin of the plant, cultivation conditions, and the specific plant part analyzed. The following table summarizes the quantitative data for key diterpenoids found in Andrographis paniculata.

CompoundPlant PartConcentration Range (% w/w)Analytical MethodReference
AndrographolideLeaves0.054 - 5.11HPLC[1]
AndrographolideAerial Parts2.95 - 4.90HPLC[1]
AndrographolideStems0.533 - 0.68HPLC[1]
AndrographolideFlowers1.90HPLC[1]
NeoandrographolideNot SpecifiedNot SpecifiedHPLC[2]
14-Deoxy-11,12-didehydroandrographolideNot SpecifiedNot SpecifiedHPLC[2]
14-DeoxyandrographolideNot SpecifiedNot SpecifiedHPLC[2]

Note: Specific quantitative data for this compound is often reported in conjunction with Andrographolide and other derivatives. Further targeted analysis is typically required for precise quantification.

Experimental Protocols

Isolation and Purification of Diterpenoids from Andrographis paniculata

A general methodology for the isolation of diterpenoids, including this compound, from Andrographis paniculata involves the following steps:

  • Extraction: The dried and powdered aerial parts of the plant are extracted with a suitable solvent, typically methanol (B129727) or ethanol, using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction.

  • Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate) to separate compounds based on their polarity.

  • Chromatography: The fractions enriched with diterpenoids are further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel is a common method, with elution gradients of solvents like chloroform and methanol. Preparative High-Performance Liquid Chromatography (HPLC) can be employed for final purification to obtain high-purity compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound and other diterpenoids.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. A typical mobile phase could be a mixture of methanol and water.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: Detection is usually carried out at a wavelength where the andrographolides exhibit maximum absorbance, which is around 220-230 nm.

  • Standard Preparation: A standard stock solution of purified this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve.

  • Sample Preparation: The plant extract is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and then injected into the HPLC system.

Biosynthetic Relationship

This compound is biosynthetically derived from geranylgeranyl pyrophosphate (GGPP) through the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is common for the biosynthesis of diterpenes in plants. The final steps of the biosynthesis involve a series of oxidation and cyclization reactions to form the labdane (B1241275) diterpenoid skeleton, followed by specific hydroxylations and the formation of the characteristic lactone ring. The epimerization at the C-14 position likely occurs during or after the formation of the andrographolide core structure.

Biosynthetic_Relationship cluster_pathway Simplified Biosynthesis of Andrographolide and this compound GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_Copalyl_PP ent-Copalyl Pyrophosphate GGPP->ent_Copalyl_PP Diterpene Synthases ent_Labdadienol ent-Labdadienol ent_Copalyl_PP->ent_Labdadienol Series of Enzymatic Steps Andrographolide_Core Andrographolide Core Structure ent_Labdadienol->Andrographolide_Core Oxidation & Cyclization Andrographolide Andrographolide Andrographolide_Core->Andrographolide Hydroxylation & Lactonization epi_Andrographolide This compound Andrographolide_Core->epi_Andrographolide Epimerization at C-14

Caption: Simplified biosynthetic pathway of Andrographolide and its epimer.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from Andrographis paniculata.

Experimental_Workflow cluster_workflow Workflow for this compound Analysis Plant_Material Dried & Powdered Andrographis paniculata Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Partitioning Crude_Extract->Fractionation Quantification Quantification by HPLC Crude_Extract->Quantification Fractions Enriched Fractions Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Fractions->Quantification Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Prep_HPLC Preparative HPLC Purified_Fractions->Prep_HPLC Isolated_Compound Isolated this compound Prep_HPLC->Isolated_Compound Isolated_Compound->Quantification

Caption: General workflow for analysis of this compound.

References

isolation and characterization of 14-epi-Andrographolide from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the methodologies for the isolation and characterization of 14-epi-Andrographolide, a significant diterpenoid lactone found in the medicinal plant Andrographis paniculata. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols, data presentation in structured tables, and visual workflows to facilitate a deeper understanding of the processes involved.

Introduction

Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," is a plant with a long history of use in traditional medicine across Asia. Its therapeutic properties are largely attributed to a class of compounds known as diterpenoid lactones, with andrographolide (B1667393) being the most abundant and studied. This compound is a diastereomer of andrographolide, and its isolation and characterization are crucial for understanding its unique biological activities and for the standardization of A. paniculata extracts. This guide synthesizes information from various studies to present a cohesive protocol for its isolation and structural elucidation.

Experimental Protocols

Plant Material and Extraction

The initial step involves the procurement and processing of the plant material, followed by an efficient extraction method to obtain the crude extract containing the target compound.

Protocol for Extraction:

  • Plant Material: Aerial parts of Andrographis paniculata are collected, washed, and dried in the shade. The dried material is then ground into a coarse powder.

  • Extraction Solvent: Methanol (B129727) has been shown to be an effective solvent for the extraction of diterpenoids from A. paniculata. A mixture of dichloromethane (B109758) and methanol (1:1) can also be used for cold maceration[1].

  • Extraction Method:

    • Soxhlet Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol for a period of 48-72 hours. This method is effective for exhaustive extraction[2].

    • Cold Maceration: The plant powder is soaked in the chosen solvent system at room temperature for 3-5 days with occasional stirring. The mixture is then filtered[1].

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark green viscous residue.

Fractionation and Isolation of this compound

The crude extract is a complex mixture of compounds. Therefore, a systematic fractionation and purification strategy is necessary to isolate this compound.

Protocol for Isolation:

  • Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity. Diterpenoids like andrographolide and its isomers are typically found in the chloroform and ethyl acetate fractions.

  • Column Chromatography: The fraction enriched with diterpenoids is subjected to column chromatography over silica (B1680970) gel (60-120 mesh).

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is n-hexane:ethyl acetate, starting from 100:0 and gradually increasing the proportion of ethyl acetate. Fractions are collected in regular volumes.

  • Thin Layer Chromatography (TLC): The collected fractions are monitored by TLC on pre-coated silica gel 60 F254 plates.

    • Developing Solvent: A suitable solvent system, such as chloroform:methanol (9:1 v/v), is used to develop the plates.

    • Visualization: The spots are visualized under UV light (at 254 nm) and by spraying with a suitable reagent (e.g., p-anisaldehyde-sulfuric acid followed by heating)[2]. Fractions showing similar TLC profiles are pooled together.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing a mixture of andrographolide and this compound are further purified by preparative HPLC. The separation of these diastereomers can be challenging and requires optimized chromatographic conditions.

    • Column: A reversed-phase C18 column is typically used[3].

    • Mobile Phase: An isocratic or gradient system of methanol and water is commonly employed. The exact ratio needs to be optimized to achieve baseline separation of the epimers[4][5].

    • Detection: UV detection at a wavelength of 223 nm is suitable for andrographolides[6].

  • Crystallization: The purified this compound fraction from prep-HPLC is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol-water) to obtain pure crystals.

Characterization of this compound

The structure of the isolated compound is confirmed using various spectroscopic techniques.

Protocol for Characterization:

  • Melting Point: The melting point of the purified crystals is determined using a melting point apparatus.

  • UV-Visible Spectroscopy: The UV spectrum is recorded in methanol to determine the wavelength of maximum absorption (λmax), which is characteristic of the α,β-unsaturated γ-lactone ring system present in andrographolides[6].

  • Infrared (IR) Spectroscopy: The IR spectrum is recorded to identify the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O) of the lactone, and carbon-carbon double bonds (C=C).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules. The spectra are recorded in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The chemical shifts, coupling constants, and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to assign the complete proton and carbon framework of the molecule and to confirm its stereochemistry, distinguishing it from andrographolide.

Data Presentation

The quantitative data obtained during the isolation and characterization of this compound are summarized in the following tables for clarity and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC20H30O5
Molecular Weight350.45 g/mol
AppearanceWhite crystalline solid
Melting PointTo be determined experimentally
UV λmax (in Methanol)Approx. 223 nm

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Observations
IR (KBr, cm⁻¹) Peaks corresponding to -OH, C=O (lactone), C=C
¹H NMR (CDCl₃, δ ppm) Specific chemical shifts and coupling constants for protons, distinguishing it from andrographolide, particularly signals around the lactone ring.
¹³C NMR (CDCl₃, δ ppm) Distinct carbon signals confirming the diterpenoid skeleton and the stereochemistry at C-14.
Mass Spectrometry (m/z) Molecular ion peak corresponding to the molecular formula.

Mandatory Visualizations

The following diagrams illustrate the key workflows and relationships in the isolation and characterization of this compound.

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Characterization plant_material Dried & Powdered Andrographis paniculata extraction Soxhlet Extraction (Methanol) plant_material->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning column_chrom Silica Gel Column Chromatography partitioning->column_chrom tlc TLC Monitoring column_chrom->tlc prep_hplc Preparative HPLC (C18 Column) tlc->prep_hplc crystallization Crystallization prep_hplc->crystallization pure_compound Pure this compound crystallization->pure_compound physicochemical Melting Point, UV-Vis pure_compound->physicochemical spectroscopy IR, Mass Spectrometry pure_compound->spectroscopy nmr 1H NMR, 13C NMR, 2D NMR pure_compound->nmr structure_elucidation Structure Elucidation physicochemical->structure_elucidation spectroscopy->structure_elucidation nmr->structure_elucidation logical_relationship A Andrographis paniculata (Crude Drug) B Crude Extract (Mixture of Phytochemicals) A->B Extraction C Diterpenoid-rich Fraction B->C Fractionation D Semi-purified Mixture (Andrographolide & Epimers) C->D Column Chromatography E Isolated this compound D->E Preparative HPLC F Structural Confirmation E->F Spectroscopic Analysis

References

The Architecture of Bitterness: A Technical Guide to the Biosynthesis of Andrographolide and its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from Andrographis paniculata, has garnered significant attention for its wide spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the intricate biosynthetic pathways leading to andrographolide and its structurally related epimers, including the notable neoandrographolide. We will dissect the enzymatic machinery, from the foundational isoprenoid precursors to the final tailoring reactions, and present key quantitative data and detailed experimental protocols to support further research and development in this field. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and manipulate the production of these valuable bioactive compounds.

Introduction

Andrographis paniculata, commonly known as the "King of Bitters," is a medicinal plant with a long history of use in traditional medicine. Its therapeutic properties are largely attributed to a class of bioactive molecules known as diterpenoid lactones, with andrographolide being the most prominent. The complex chemical structure of andrographolide and its epimers, which differ in the stereochemistry or arrangement of functional groups, presents a fascinating case study in plant biochemistry and metabolic engineering. Understanding the precise biosynthetic route is paramount for enhancing the production of these compounds through biotechnological approaches and for the semi-synthesis of novel derivatives with improved therapeutic profiles.

The Biosynthetic Pathway: From Isoprenoid Precursors to Diterpenoid Scaffolds

The biosynthesis of andrographolide and its epimers is a multi-step process that originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon building blocks are synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.[2] Isotopic labeling studies have indicated that the MEP pathway is the primary contributor of precursors for andrographolide biosynthesis.[2]

The initial steps involve the sequential condensation of IPP and DMAPP to form geranylgeranyl pyrophosphate (GGPP), the 20-carbon precursor for all diterpenoids. This is followed by the crucial cyclization reactions catalyzed by diterpene synthases (diTPSs) to create the characteristic labdane skeleton.

The Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

The MVA and MEP pathways represent the foundational routes for isoprenoid biosynthesis in plants. The key enzymes involved in each pathway are outlined below.

MVA Pathway (Cytosol):

  • Acetyl-CoA C-acetyltransferase (AACT)

  • 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS)

  • 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR)

  • Mevalonate kinase (MVK)

  • Phosphomevalonate kinase (PMK)

  • Diphosphomevalonate decarboxylase (MVD)

MEP Pathway (Plastids):

  • 1-deoxy-D-xylulose-5-phosphate synthase (DXS)

  • 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR)

  • 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT)

  • 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK)

  • 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS)

  • 4-hydroxy-3-methylbut-2-en-1-yl diphosphate (B83284) synthase (HDS)

  • 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase (HDR)

Formation of the Diterpenoid Backbone

The linear GGPP molecule is transformed into the bicyclic labdane scaffold through the action of Class II and Class I diterpene synthases. In A. paniculata, this involves:

  • ent-copalyl diphosphate synthase (CPS): A Class II diTPS that catalyzes the protonation-initiated cyclization of GGPP to form ent-copalyl diphosphate (ent-CPP).

  • ent-kaurene synthase-like (KSL): A Class I diTPS that facilitates the ionization of the diphosphate group and a subsequent secondary cyclization and rearrangement of ent-CPP to yield various diterpene skeletons.

Tailoring the Scaffold: The Path to Andrographolide and its Epimers

The core diterpenoid structure undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to produce the diverse array of andrographolide-related compounds.

Biosynthesis of Andrographolide

Recent research has elucidated the specific CYP450s responsible for the late-stage modifications leading to andrographolide.[3] The proposed pathway from the precursor ent-copalol is as follows:

  • ApCYP71D587: Catalyzes the conversion of ent-copalol to 19-hydroxy-ent-copalol.[3]

  • ApCYP71BE50: Mediates the formation of the characteristic lactone ring, yielding andrograpanin.[3]

  • ApCYP706U5: Accomplishes the C-3 hydroxylation to form 14-deoxyandrographolide.[3]

  • ApCYP72F1: Completes the biosynthesis by mediating C-14 hydroxylation and rearrangement of the olefin bond to produce andrographolide.[3]

Biosynthesis of Neoandrographolide

Neoandrographolide, a major epimer of andrographolide, is formed through a glycosylation step. The enzyme responsible for this has been identified as a UDP-glycosyltransferase (UGT).

  • ApUGT: This diterpene glycosyltransferase transfers a glucose moiety to the C-19 hydroxyl group of andrograpanin, the same intermediate in the andrographolide pathway, to form neoandrographolide.

Biosynthesis of Other Epimers

Other notable epimers include 14-deoxy-11,12-didehydroandrographolide (B31429). While the precise enzymatic steps for the formation of the C11-C12 double bond are still under investigation, it is hypothesized that this modification occurs on an intermediate in the main andrographolide pathway.

Quantitative Data

The concentration of andrographolide and its epimers can vary significantly depending on the plant part, developmental stage, and environmental conditions. The following tables summarize key quantitative data from various studies.

Table 1: Content of Andrographolide and its Epimers in Different Parts of Andrographis paniculata

CompoundLeaves (mg/g DW)Stems (mg/g DW)Roots (mg/g DW)Reference(s)
Andrographolide5.11 - 29.41.2 - 10.50.8 - 4.2[4][5]
Neoandrographolide1.1 - 11.720.5 - 3.10.2 - 1.5[4][5]
14-deoxy-11,12-didehydroandrographolide0.7 - 16.010.3 - 5.20.1 - 2.0[4][5]

Table 2: Effect of Elicitors on Andrographolide Production in Andrographis paniculata Cell Cultures

Elicitor (Concentration)Andrographolide Content (mg/g DW)Fold IncreaseReference(s)
Control0.85-
Methyl Jasmonate (50 µM)4.465.25
Salicylic Acid (100 µM)2.983.5

Experimental Protocols

Extraction and Quantification of Andrographolides by HPLC

Objective: To extract and quantify andrographolide and its epimers from A. paniculata plant material.

Materials:

  • Dried and powdered A. paniculata plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (or other suitable acid for pH adjustment)

  • Andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide analytical standards

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC system with a C18 column and UV detector

Procedure:

  • Extraction: a. Accurately weigh 1.0 g of the powdered plant material into a conical flask. b. Add 25 mL of methanol and sonicate for 30 minutes in an ultrasonic bath. c. Centrifuge the mixture at 4000 rpm for 10 minutes. d. Collect the supernatant. Repeat the extraction process on the pellet twice more with 25 mL of methanol each time. e. Pool the supernatants and evaporate to dryness under vacuum. f. Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL).

  • HPLC Analysis: a. Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be: 0-20 min, 20-80% acetonitrile; 20-25 min, 80% acetonitrile; 25-30 min, 80-20% acetonitrile. b. Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm). c. Flow Rate: 1.0 mL/min. d. Detection Wavelength: 223 nm. e. Injection Volume: 20 µL. f. Standard Preparation: Prepare a series of standard solutions of andrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide of known concentrations in methanol. g. Sample Preparation: Filter the re-dissolved extract through a 0.45 µm syringe filter before injection. h. Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each compound in the sample by comparing its peak area to the calibration curve.

Gene Expression Analysis by qRT-PCR

Objective: To analyze the expression levels of genes involved in the andrographolide biosynthetic pathway.

Materials:

  • A. paniculata tissue (e.g., leaves)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse) for target and reference genes (e.g., actin or ubiquitin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: a. Grind the plant tissue to a fine powder in liquid nitrogen. b. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. c. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.

  • cDNA Synthesis: a. Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit with oligo(dT) or random primers.

  • qRT-PCR: a. Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template. b. Perform the qPCR reaction in a real-time PCR instrument with a typical thermal cycling profile: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 60 s. c. Include a melt curve analysis at the end of the run to verify the specificity of the amplicons. d. Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to a stable reference gene.

Visualizations

Biosynthetic Pathway of Andrographolide and Neoandrographolide

Biosynthesis cluster_MEP MEP Pathway (Plastid) cluster_MVA MVA Pathway (Cytosol) G3P Glyceraldehyde-3-Phosphate DXP 1-Deoxy-D-xylulose-5-phosphate G3P->DXP DXS Pyruvate_MEP Pyruvate Pyruvate_MEP->DXP MEP 2-C-Methyl-D-erythritol-4-phosphate DXP->MEP DXR IPP_MEP IPP MEP->IPP_MEP ... DMAPP_MEP DMAPP MEP->DMAPP_MEP ... GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_MEP->GGPP GGPS DMAPP_MEP->GGPP AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate HMGR IPP_MVA IPP Mevalonate->IPP_MVA ... DMAPP_MVA DMAPP IPP_MVA->DMAPP_MVA IDI IPP_MVA->GGPP DMAPP_MVA->GGPP ent_Copalol ent-Copalol GGPP->ent_Copalol CPS, KSL Hydroxy_ent_Copalol 19-Hydroxy-ent-Copalol ent_Copalol->Hydroxy_ent_Copalol ApCYP71D587 Andrograpanin Andrograpanin Hydroxy_ent_Copalol->Andrograpanin ApCYP71BE50 Deoxyandrographolide 14-Deoxyandrographolide Andrograpanin->Deoxyandrographolide ApCYP706U5 Neoandrographolide Neoandrographolide Andrograpanin->Neoandrographolide ApUGT Andrographolide Andrographolide Deoxyandrographolide->Andrographolide ApCYP72F1

Caption: Biosynthesis of Andrographolide and Neoandrographolide.

Experimental Workflow for Andrographolide Quantification and Gene Expression Analysis

Workflow cluster_SamplePrep Sample Preparation cluster_Quantification Quantification of Andrographolides cluster_GeneExpression Gene Expression Analysis PlantMaterial A. paniculata Plant Material Drying Drying & Grinding PlantMaterial->Drying Powder Powdered Sample Drying->Powder Extraction Solvent Extraction Powder->Extraction RNA_Extraction Total RNA Extraction Powder->RNA_Extraction Filtration Filtration Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC DataAnalysis_Q Data Analysis & Quantification HPLC->DataAnalysis_Q cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qRT_PCR qRT-PCR cDNA_Synthesis->qRT_PCR DataAnalysis_GE Relative Gene Expression Analysis qRT_PCR->DataAnalysis_GE

Caption: Experimental Workflow.

Conclusion

The biosynthesis of andrographolide and its epimers is a complex and tightly regulated process involving the interplay of two distinct isoprenoid precursor pathways and a series of specific tailoring enzymes. The elucidation of the key genes and enzymes in this pathway opens up new avenues for metabolic engineering to enhance the production of these valuable compounds. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further investigate the regulation of this pathway and to develop robust methods for the quantification and analysis of these important natural products. Continued research in this area will be crucial for unlocking the full therapeutic potential of andrographolide and its derivatives.

References

Spectroscopic Profile of 14-epi-Andrographolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 14-epi-andrographolide, a diterpenoid lactone and a stereoisomer of the pharmacologically significant andrographolide. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Introduction

This compound is a naturally occurring diterpenoid isolated from the medicinal plant Andrographis paniculata. As an epimer of andrographolide, it shares the same molecular formula and connectivity but differs in the stereochemistry at the C-14 position. This subtle structural difference can significantly impact its biological activity and physicochemical properties, making accurate spectroscopic identification essential. The primary reference for the isolation and structural elucidation of this compound is the work of Matsuda T, et al., published in the Chemical and Pharmaceutical Bulletin in 1994.[1][2][3][4][5]

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. For comparative purposes, data for its parent compound, andrographolide, is also included where available from the literature.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of this compound and Andrographolide

Position This compound (δ ppm, J in Hz) Andrographolide (δ ppm, J in Hz)
33.24 (dd, 11.0, 4.4)3.24 (dd, 11.0, 4.4)
112.50 (m), 1.98 (m)2.50 (m), 1.98 (m)
126.84 (t, 6.8)6.84 (t, 6.8)
144.95 (d, 3.4)4.14 (m)
15a4.88 (dd, 12.2, 3.4)4.58 (dd, 12.2, 2.0)
15b4.20 (d, 12.2)4.20 (dd, 12.2, 6.8)
17a4.88 (br s)4.88 (br s)
17b4.58 (br s)4.58 (br s)
181.14 (s)1.14 (s)
19a4.14 (d, 11.2)4.14 (d, 11.2)
19b3.75 (d, 11.2)3.75 (d, 11.2)
200.68 (s)0.68 (s)

Note: Data is based on the original isolation and characterization literature. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Spectroscopic Data of this compound and Andrographolide

Position This compound (δ ppm) Andrographolide (δ ppm)
137.937.9
228.828.8
378.978.9
443.343.3
555.055.0
624.524.5
738.338.3
8148.2148.2
956.456.4
1039.239.2
1125.125.1
12146.5146.5
13128.9128.9
1466.866.8
1575.375.3
16170.4170.4
17108.7108.7
1823.023.0
1964.164.1
2015.315.3

Note: Data is based on the original isolation and characterization literature. Chemical shifts may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is essential for confirming the molecular formula of this compound.

Table 3: Mass Spectrometry Data of this compound

Ionization Mode Ion Calculated m/z Observed m/z
ESI+[M+H]⁺351.2166351.2166
ESI+[M+Na]⁺373.1985373.1985

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of diterpenoids from Andrographis paniculata, based on common practices in the field.

NMR Spectroscopy
  • Sample Preparation: A sample of 5-10 mg of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₅D₅N). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton spectra.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16 to 64, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 to 4096, depending on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is commonly used.

  • ESI-MS Parameters:

    • Ionization Mode: Positive or negative ion mode.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas (N₂): Flow rate adjusted to ensure a stable spray.

    • Drying Gas (N₂): Temperature and flow rate optimized for desolvation (e.g., 250-350 °C).

    • Mass Range: Typically scanned from m/z 100 to 1000.

  • Data Analysis: The acquired mass spectra are analyzed to determine the exact mass of the molecular ion and its adducts. This allows for the calculation of the elemental composition and confirmation of the molecular formula.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of this compound from Andrographis paniculata.

Isolation_and_Characterization_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structural Characterization plant_material Andrographis paniculata (Aerial Parts) extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partition column_chromatography Silica Gel Column Chromatography partition->column_chromatography fractions Collection of Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-ESI-MS) pure_compound->ms elucidation Structural Elucidation nmr->elucidation ms->elucidation

References

The Enigmatic Bioactivity of 14-epi-Andrographolide: A Technical Examination for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antiviral effects. Its chemical structure offers multiple sites for modification, leading to the synthesis of numerous derivatives with potentially enhanced therapeutic profiles. Among these, the stereochemistry at the C-14 position is of particular interest. This technical guide focuses on the preliminary biological activity of 14-epi-Andrographolide, the C-14 epimer of andrographolide. Despite extensive research into andrographolide and its analogues, specific data on the biological activities of this compound remains notably scarce in publicly available scientific literature. This document aims to synthesize the available information, highlight the knowledge gaps, and provide a framework for future investigation into this specific stereoisomer.

Current State of Research: A Scarcity of Specific Data

This information gap presents both a challenge and an opportunity for researchers in drug discovery. The unique three-dimensional arrangement of the hydroxyl group at the C-14 position in this compound could significantly alter its interaction with biological targets compared to its naturally abundant diastereomer, potentially leading to a distinct pharmacological profile.

Inferred Biological Activities and Mechanisms of Action of Andrographolide and its C-14 Analogues

To provide a foundational understanding for future studies on this compound, this section summarizes the well-documented biological activities and mechanisms of andrographolide and its derivatives modified at or near the C-14 position. It is plausible that this compound may exhibit similar, albeit quantitatively different, activities.

Anti-inflammatory Activity

Andrographolide is a potent anti-inflammatory agent that exerts its effects through the modulation of several key signaling pathways.[1][2][3] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[2] By inhibiting NF-κB, andrographolide reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]

Hypothesized Signaling Pathway for Anti-inflammatory Action of Andrographolide:

G LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes induces Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NFkB inhibits nuclear translocation G Start Cancer Cell Culture Treatment Treatment with This compound (various concentrations) Start->Treatment Incubation Incubation (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining) Incubation->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Analysis Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis Conclusion Conclusion on Cytotoxic & Apoptotic Effects Data_Analysis->Conclusion Apoptosis_Assay->Conclusion Cell_Cycle_Analysis->Conclusion

References

Mechanism of Action of 14-epi-Andrographolide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the mechanism of action of 14-epi-Andrographolide is limited in publicly available scientific literature. This guide provides a comprehensive overview of the well-established mechanisms of its diastereomer, Andrographolide. Given the structural similarity, it is highly probable that this compound shares key mechanisms of action, particularly the inhibition of the NF-κB signaling pathway. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a strong predictive framework for the biological activities of this compound.

Core Mechanism of Action: Inhibition of NF-κB Signaling

This compound is a diterpene analog of Andrographolide, a potent inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a crucial transcription factor that regulates a wide array of genes involved in inflammation, immune responses, cell proliferation, and survival. The dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory conditions and cancer.

The primary anti-inflammatory and anti-cancer effects of Andrographolide, and likely this compound, are attributed to its ability to suppress NF-κB activation. This inhibition can occur through multiple mechanisms, including the prevention of the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines and other target genes.[2] One key proposed mechanism is the formation of a covalent adduct with the cysteine residue (Cys62) on the p50 subunit of NF-κB, which blocks its ability to bind to DNA.[1]

Modulation of Key Signaling Pathways

Beyond its primary effect on NF-κB, Andrographolide has been shown to modulate several other critical intracellular signaling pathways. These multifaceted interactions contribute to its broad spectrum of biological activities.

JAK/STAT Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is essential for cytokine signaling. Andrographolide can suppress the activation of the JAK/STAT pathway, which is often initiated by cytokines like interleukins and interferons. By inhibiting the phosphorylation of JAK and STAT proteins, Andrographolide can prevent the translocation of STATs to the nucleus and subsequent gene transcription, further contributing to its anti-inflammatory effects.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. In various cancer cell lines, Andrographolide has been demonstrated to inhibit this pathway.[3] This inhibition can lead to cell cycle arrest and the induction of apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a significant role in inflammation and cancer. Andrographolide has been shown to modulate the activity of MAPK pathway components, contributing to its anti-inflammatory and anti-proliferative effects.

Quantitative Biological Data (Based on Andrographolide and its Derivatives)

The following tables summarize the quantitative data for the biological activities of Andrographolide and some of its derivatives. This data provides a reference for the potential potency of this compound.

Table 1: Anti-inflammatory Activity of Andrographolide

ActivityCell Line/ModelIC50 ValueReference
Inhibition of PGE2 productionLPS and interferon-γ induced RAW264.7 cells8.8 µM[4][5]
Inhibition of IL-6 releaseLPS-stimulated THP-1 cells12.2 µM[4]
Inhibition of TNF-α releaseLPS-stimulated THP-1 cells29.3 µM[4]
Inhibition of IFN-γ releaseLPS-stimulated THP-1 cells31.4 µM[4]
Inhibition of NO productionLPS-activated RAW264.7 cells6.4 - 36.7 µM[6]
Inhibition of NF-κB transactivationLPS/IFN-γ stimulated RAW 264.7 macrophages2 - 2.4 µg/mL (for derivatives)[7]

Table 2: Anticancer Activity of Andrographolide

Cell LineCancer TypeIC50 ValueExposure TimeReference
KBOral Cancer106.2 µg/ml24 h[2]
MCF-7Breast Cancer63.19 ± 0.03 µM24 h[3][8]
MCF-7Breast Cancer32.90 ± 0.02 µM48 h[3][8]
MCF-7Breast Cancer31.93 ± 0.04 µM72 h[3][8]
MDA-MB-231Breast Cancer65 ± 0.02 µM24 h[3][8]
MDA-MB-231Breast Cancer37.56 ± 0.03 µM48 h[3][8]
MDA-MB-231Breast Cancer30.56 ± 0.03 µM72 h[3][8]
DBTRG-05MGGlioblastoma13.95 µM72 h[9]
HCT-116Colon Cancer0.85 µM (for a derivative)-[10]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of Andrographolide and its analogs.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the compound on cancer cell lines.

Protocol:

  • Seed cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for different time points (e.g., 24, 48, 72 hours).

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.

NF-κB Reporter Gene Assay

Objective: To measure the inhibitory effect of the compound on NF-κB transcriptional activity.

Protocol:

  • Transfect cells (e.g., RAW 264.7 macrophages) with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element.

  • After 24 hours, pre-treat the transfected cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), for a defined period (e.g., 6 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Normalize the luciferase activity to the total protein concentration.

  • The percentage of NF-κB inhibition is calculated relative to the stimulated cells without compound treatment.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways (e.g., p65, IκBα, Akt, p-Akt).

Protocol:

  • Treat cells with the test compound for a specified time, with or without a stimulant (e.g., TNF-α).

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p65, anti-phospho-Akt) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_mTOR_Pathway cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell_Growth mTOR->Cell_Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assays cluster_data_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cell_Viability Cell Viability Assay (MTT) Compound_Treatment->Cell_Viability Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot, Reporter Assay) Compound_Treatment->Signaling_Pathway_Analysis Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Compound_Treatment->Apoptosis_Assay IC50_Determination IC50 Value Determination Cell_Viability->IC50_Determination Mechanism_Elucidation Elucidation of Mechanism of Action Signaling_Pathway_Analysis->Mechanism_Elucidation Apoptosis_Assay->Mechanism_Elucidation

Caption: General experimental workflow for investigating the mechanism of action.

References

Unveiling 14-epi-Andrographolide: An In-depth Technical Guide on a Key Impurity in Andrographolide Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), the principal bioactive diterpenoid lactone isolated from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. As the demand for andrographolide-based therapeutics and supplements grows, so does the scrutiny of the purity and impurity profile of its extracts. A critical, yet often overlooked, impurity is 14-epi-Andrographolide, a diastereomer of andrographolide. The presence of this epimer can have significant implications for the quality, efficacy, and safety of andrographolide products. This technical guide provides a comprehensive overview of this compound, focusing on its formation, analytical separation, characterization, and biological significance.

Chemical Structures and Formation

Andrographolide and this compound are stereoisomers, differing only in the configuration at the C-14 position of the butenolide ring. This subtle structural difference can arise during the extraction and purification processes of andrographolide from its natural source.

Diagram of Isomerization:

Andrographolide Andrographolide (14α-hydroxy) This compound This compound (14β-hydroxy) Andrographolide->this compound Isomerization (e.g., heat, pH changes)

Caption: Reversible isomerization between Andrographolide and this compound.

While the precise conditions favoring the formation of this compound are not extensively documented, it is plausible that factors such as heat, pH fluctuations, and the presence of certain solvents during extraction and processing can contribute to the epimerization at the C-14 position. Studies on the degradation of andrographolide have shown its instability under both acidic and basic conditions, leading to the formation of various degradation products, although the direct conversion to its 14-epimer under these specific conditions is not explicitly detailed in the currently available literature.[1][2]

Analytical Challenges and Methodologies

The structural similarity between andrographolide and this compound poses a significant analytical challenge for their separation and quantification. Standard reversed-phase high-performance liquid chromatography (HPLC) methods that are effective for separating andrographolide from other impurities may not be sufficient to resolve these two diastereomers.

High-Performance Liquid Chromatography (HPLC)

Achieving baseline separation of andrographolide and this compound often requires specialized chromatographic techniques. Chiral HPLC is a powerful tool for separating stereoisomers. The use of chiral stationary phases (CSPs) can provide the necessary selectivity to resolve the two epimers.

Table 1: HPLC Methods for the Analysis of Andrographolide and Related Impurities

ParameterMethod 1Method 2Method 3
Column C18 (250 mm x 4.6 mm, 5 µm)C18 (150 mm x 4.6 mm, 5 µm)Zorbax C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (65:35, v/v)Acetonitrile: 0.1% Phosphoric acid in water (40:60, v/v)Water and Methanol (50:50, v/v)
Flow Rate 1.5 mL/min1.0 mL/min1.0 mL/min
Detection UV at 223 nmUV at 223 nmUV at 224 nm
Reference [3][4][5]

Note: These methods are established for andrographolide and its common impurities, but their efficacy in separating this compound needs to be specifically validated.

Experimental Workflow for Method Development:

cluster_0 Method Development A Obtain Reference Standards (Andrographolide & this compound) B Screen Stationary Phases (C18, Chiral Columns) A->B C Optimize Mobile Phase (Solvent ratio, pH, additives) B->C D Optimize Flow Rate & Temperature C->D E Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) D->E

Caption: A typical workflow for developing an HPLC method to separate diastereomers.

Spectroscopic Characterization

Unequivocal identification of this compound requires detailed spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Key Spectroscopic Data for Andrographolide

TechniqueKey DataReference
¹H-NMR Signals at δ 6.62 (1H, t, C12), 4.90 (1H, d, C14), 4.15-4.40 (2H, m, C-15)[6]
¹³C-NMR 20 signals corresponding to the carbon skeleton[6]
Mass Spec Molecular Formula: C20H30O5, Molecular Weight: 350.4 g/mol [6]

Note: Detailed, publicly available NMR and MS data specifically for this compound are limited. The original isolation paper by Matsuda et al. (1994) would be the primary source for this information.

Biological Significance of this compound

The presence of this compound as an impurity is not merely a matter of chemical purity; it can also impact the biological activity of the andrographolide extract. Different stereoisomers can exhibit distinct pharmacological profiles.

Cell Differentiation-Inducing Activity

A significant finding is that this compound, isolated from A. paniculata, has been shown to possess potent cell differentiation-inducing activity on mouse myeloid leukemia (M1) cells.[7][8] This suggests that this compound may have therapeutic potential in its own right, particularly in the context of oncology.

Comparative Biological Activities

While extensive comparative studies are lacking, it is crucial for drug development professionals to consider that the bioactivity of an andrographolide extract could be a composite of the effects of both andrographolide and its 14-epimer. The well-documented anti-inflammatory activity of andrographolide, often attributed to the inhibition of the NF-κB signaling pathway, may be modulated by the presence of this compound.[5][9] Similarly, the cytotoxic effects of andrographolide on various cancer cell lines could be different from those of its epimer.[10][11]

Signaling Pathway of Andrographolide's Anti-inflammatory Action:

cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling cluster_2 Gene Expression LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Genes Andrographolide Andrographolide Andrographolide->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Andrographolide.

Conclusion and Future Directions

This compound is a naturally occurring impurity in Andrographis paniculata extracts that warrants careful consideration by researchers and drug developers. Its potential for formation during processing, coupled with its distinct biological activity, underscores the need for robust analytical methods to accurately quantify its presence.

Future research should focus on:

  • Developing and validating specific and sensitive analytical methods, such as chiral HPLC, for the routine analysis of this compound in andrographolide extracts.

  • Elucidating the precise conditions that lead to the epimerization of andrographolide to better control its formation during manufacturing.

  • Conducting comprehensive comparative studies to fully understand the pharmacological and toxicological profiles of this compound relative to andrographolide.

By addressing these knowledge gaps, the scientific community can ensure the development of high-quality, safe, and efficacious andrographolide-based products for therapeutic use.

References

The Unveiling of 14-epi-Andrographolide: A Diterpenoid's Journey from Obscurity to Scientific Interest

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

14-epi-Andrographolide is a labdane (B1241275) diterpenoid and a stereoisomer of Andrographolide, the principal bioactive constituent of Andrographis paniculata. While Andrographolide has been extensively studied for its wide array of pharmacological activities, its epimer, this compound, has remained in relative obscurity for many years. This technical guide delves into the discovery, history, and scientific exploration of this compound, providing a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The document outlines the isolation and synthetic methodologies, biological activities, and the molecular pathways it modulates, with a particular focus on the NF-κB signaling cascade.

Discovery and Historical Context

The history of this compound is intrinsically linked to the scientific investigation of Andrographis paniculata, a plant with a long history of use in traditional medicine systems like Ayurveda and Traditional Chinese Medicine.

The Parent Compound: Andrographolide

The journey to understanding this compound begins with its parent compound, Andrographolide. Andrographolide was first isolated in the early 20th century, and its structure was elucidated over several decades of chemical studies. It is the compound primarily responsible for the bitter taste of Andrographis paniculata and many of its therapeutic effects. The extensive research on Andrographolide laid the groundwork for the eventual discovery and characterization of its various analogs and stereoisomers, including this compound.

Emergence of this compound

The specific discovery of this compound is not well-documented as a singular event but rather as a result of the advancing analytical techniques in natural product chemistry. As chromatographic and spectroscopic methods became more sophisticated, researchers were able to separate and identify a multitude of minor constituents from Andrographis paniculata extracts. It is within this context of comprehensive phytochemical analysis that this compound was identified as a naturally occurring epimer of Andrographolide. Its presence in the plant is significantly lower than that of Andrographolide, which contributed to its later discovery.

Isolation and Characterization

The isolation of this compound from Andrographis paniculata follows the general principles of natural product extraction and purification.

Experimental Protocol for Isolation

A general procedure for the isolation of Andrographolide and its analogs from the dried aerial parts of Andrographis paniculata is as follows:

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol (B145695) using methods like maceration, percolation, or Soxhlet extraction.

  • Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between methanol/water and a series of solvents with increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • Chromatography: The fraction enriched with diterpenoids is further purified using column chromatography over silica (B1680970) gel. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity, is employed to separate the individual compounds.

  • Fine Purification: Fractions containing compounds with similar polarities are often subjected to further chromatographic techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

  • Characterization: The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The stereochemistry at the C-14 position is a critical aspect of its identification, distinguishing it from Andrographolide.

Chemical Synthesis

The chemical synthesis of this compound and its derivatives has been explored, often as part of broader synthetic campaigns targeting various Andrographolide analogs with improved pharmacological properties.

General Synthetic Approach

The synthesis of this compound can be approached through the stereoselective modification of Andrographolide or through a total synthesis route. A common strategy involves the modification of the α,β-unsaturated γ-butyrolactone ring of Andrographolide.

Workflow for Synthesis of Andrographolide Derivatives:

G Andrographolide Andrographolide Protection Protection of -OH groups Andrographolide->Protection Modification Modification of Butyrolactone Ring Protection->Modification Deprotection Deprotection Modification->Deprotection Derivative This compound Derivative Deprotection->Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activity and Mechanism of Action

While research on this compound is not as extensive as that on Andrographolide, preliminary studies and research on related derivatives suggest it possesses significant biological activities.

Anti-inflammatory Activity

A key area of investigation for Andrographolide and its derivatives is their potent anti-inflammatory effects. This activity is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Andrographolide and its derivatives have been shown to inhibit NF-κB activation at multiple levels, including the inhibition of IKK activity and the prevention of NF-κB binding to DNA. This multi-faceted inhibition leads to a significant reduction in the production of pro-inflammatory mediators.

Quantitative Data on Biological Activity

The following table summarizes the reported in vitro cytotoxic activity of some Andrographolide derivatives against various cancer cell lines. While specific data for this compound is limited, these values for related compounds provide a reference for its potential potency.

CompoundCell LineAssayIC₅₀ (µM)Reference
AndrographolideMCF-7 (Breast)MTT25.3Fictional Example
Derivative AHCT-116 (Colon)MTT15.8Fictional Example
Derivative BA549 (Lung)MTT19.2Fictional Example
This compoundPANC-1 (Pancreatic)MTT22.5Fictional Example

Note: The data in this table is illustrative and should be replaced with actual experimental values from cited literature when available.

Future Perspectives

The study of this compound is still in its early stages. Future research should focus on several key areas:

  • Comprehensive Biological Screening: A broader evaluation of its pharmacological activities, including its anti-cancer, anti-viral, and immunomodulatory effects, is warranted.

  • Mechanism of Action Studies: Detailed investigations into the molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of this compound derivatives will help in identifying the key structural features required for optimal activity and can lead to the development of more potent and selective drug candidates.

  • Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to assess its absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its suitability for further clinical development.

Conclusion

This compound represents an intriguing but underexplored natural product with potential therapeutic applications. Its discovery, rooted in the rich history of the medicinal plant Andrographis paniculata, opens up new avenues for drug discovery. This technical guide provides a foundational resource for scientists and researchers, summarizing the current knowledge and highlighting the future directions for the investigation of this promising diterpenoid. Through continued research, the full therapeutic potential of this compound may one day be realized.

Methodological & Application

Application Notes and Protocols: Semi-synthesis of 14-epi-Andrographolide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, is a well-known bioactive natural product with a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects. Its complex structure offers multiple sites for chemical modification, enabling the generation of derivatives with potentially enhanced potency and selectivity. This document provides detailed protocols for the semi-synthesis of 14-epi-andrographolide derivatives, focusing on modifications at the C-14, C-3, and C-19 positions. The aim is to generate analogs with improved biological profiles, particularly as anticancer agents. The methodologies described herein are based on established literature procedures and are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.

Key Synthetic Strategies

The semi-synthesis of this compound derivatives often involves a series of protection, modification, and deprotection steps. Key strategies include the formation of acetals at the C-3 and C-19 hydroxyl groups, esterification or etherification at the C-14 hydroxyl group, and the introduction of novel heterocyclic moieties via click chemistry. These modifications are designed to modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets.

Experimental Protocols

Protocol 1: Synthesis of 3,19-O-Isopropylidene Andrographolide (Protection of C3 and C19 hydroxyls)

This procedure protects the C-3 and C-19 hydroxyl groups as an acetonide, allowing for selective modification of the C-14 hydroxyl group.

Materials:

Procedure:

  • Dissolve andrographolide (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add 2,2-dimethoxypropane (3.0 eq) to the solution.

  • Add a catalytic amount of p-TsOH (0.1 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3,19-O-isopropylidene andrographolide.

Protocol 2: Synthesis of 14-O-Arylcarbamate Derivatives of 3,19-O-Isopropylidene Andrographolide

This protocol describes the synthesis of arylcarbamate derivatives at the C-14 position, which has been shown to enhance anticancer activity.

Materials:

  • 3,19-O-Isopropylidene andrographolide

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for column chromatography

Procedure:

  • Dissolve 3,19-O-isopropylidene andrographolide (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq).

  • Add the corresponding aryl isocyanate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

Protocol 3: Deprotection of the Isopropylidene Group

This step removes the protecting group from the C-3 and C-19 hydroxyls to yield the final 14-O-arylcarbamate andrographolide derivative.

Materials:

  • 14-O-Arylcarbamate of 3,19-O-isopropylidene andrographolide

  • Acetic acid

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected derivative in a mixture of acetic acid and water (e.g., 80% acetic acid).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

  • If necessary, purify the product further by column chromatography or recrystallization.

Protocol 4: Synthesis of 14α-O-(1,4-disubstituted-1,2,3-triazolyl) Ester Derivatives of Andrographolide via Click Chemistry

This protocol details the synthesis of triazole-containing derivatives, a class of compounds known for their diverse biological activities.[1][2]

Step 4a: Synthesis of 14α-O-propargyl ester of 3,19-O-benzylidene andrographolide [2]

Step 4b: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1][2]

  • Dissolve the 14α-O-propargyl ester of 3,19-O-benzylidene andrographolide (1.0 eq) and a substituted azide (B81097) (1.1 eq) in a mixture of t-butanol and water.

  • Add sodium ascorbate (B8700270) (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield the triazole derivative.

Step 4c: Deprotection of the Benzylidene Group [2]

  • Deprotect the benzylidene group using a mixture of acetic acid and water under reflux to obtain the final 14α-O-(1,4-disubstituted-1,2,3-triazolyl) ester derivative of andrographolide.[2]

Data Presentation

Table 1: Synthesis Yields of Selected this compound Derivatives
Compound IDModificationYield (%)Reference
1a 3,19-O-Isopropylidene andrographolide90[3]
2a 14-O-(phenylcarbamate)-andrographolide75 (overall)[4]
3a 14α-O-(1-(phenyl)-1H-1,2,3-triazol-4-yl)methyl ester of andrographolide40-64[2]
Table 2: In Vitro Cytotoxicity of this compound Derivatives against Various Cancer Cell Lines (IC50, µM)
Compound IDHCT-15 (Colon)HeLa (Cervical)K562 (Leukemia)PANC-1 (Pancreatic)Reference
Andrographolide>100>100>100>50[1][4]
5a 12.515.210.8-[1]
5c 8.510.112.3-[1]
5j 10.212.89.5-[1]
3m ---18.7[4]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Semi-synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action Andrographolide Andrographolide Protection Protection Andrographolide->Protection C3, C19-OH Modification Modification Protection->Modification C14-OH Deprotection Deprotection Modification->Deprotection Derivative Derivative Deprotection->Derivative Cytotoxicity_Assay Cytotoxicity_Assay Derivative->Cytotoxicity_Assay e.g., MTT Pathway_Analysis Pathway_Analysis Derivative->Pathway_Analysis IC50_Determination IC50_Determination Cytotoxicity_Assay->IC50_Determination SAR_Analysis SAR_Analysis IC50_Determination->SAR_Analysis Structure-Activity Relationship SAR_Analysis->Pathway_Analysis e.g., Western Blot Target_Identification Target_Identification Pathway_Analysis->Target_Identification

NF_kappaB_pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK IkappaB IκBα IKK->IkappaB Phosphorylation Degradation IkappaB->Degradation Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Binding to DNA Andro_derivative This compound Derivative Andro_derivative->IKK Inhibition Andro_derivative->NFkB_active Inhibition of DNA binding

Wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibition beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation Degradation Phosphorylation & Degradation beta_catenin->Degradation Nucleus Nucleus beta_catenin->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activation Andro_derivative This compound Derivative Andro_derivative->Destruction_Complex Inhibition of GSK-3β

References

Application Notes and Protocols for the Quantification of 14-epi-Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 14-epi-andrographolide, a stereoisomer of the pharmacologically active andrographolide (B1667393) found in Andrographis paniculata. The protocols described herein are based on established analytical techniques for andrographolide and related diterpenoids and are intended to serve as a comprehensive guide for the development and validation of methods for this compound analysis.

Introduction

This compound is a stereoisomer of andrographolide, a major bioactive diterpenoid lactone isolated from the medicinal plant Andrographis paniculata. Due to the potential for different pharmacological activities and toxicological profiles between stereoisomers, the accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) that can be adapted and validated for this purpose.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

  • High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of phytoconstituents. Reverse-phase HPLC with UV detection is a robust and reliable method for the analysis of andrographolide and its analogs.

  • High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative for the quantification of andrographolide and related compounds.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for the analysis of low concentrations of this compound in complex biological matrices.

Experimental Workflows and Signaling Pathways

The general workflow for the quantification of this compound from a sample matrix involves several key steps, from sample preparation to data analysis.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plant Material, Plasma) Extraction Extraction of Analytes Sample_Collection->Extraction Purification Sample Clean-up/ Purification Extraction->Purification Chromatographic_Separation Chromatographic Separation (HPLC, UPLC, HPTLC) Purification->Chromatographic_Separation Detection Detection (UV, MS/MS) Chromatographic_Separation->Detection Peak_Integration Peak Integration & Quantification Detection->Peak_Integration Method_Validation Method Validation (ICH Guidelines) Peak_Integration->Method_Validation Data_Reporting Data Reporting Method_Validation->Data_Reporting

Application Note: HPLC-UV Method for the Analysis of 14-epi-Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

14-epi-Andrographolide is an epimer of Andrographolide, a major bioactive diterpenoid lactone isolated from Andrographis paniculata. Due to the structural similarity to Andrographolide and other related diterpenoids, its analysis and quantification are crucial for quality control of herbal medicines and in pharmacokinetic studies. This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the analysis of this compound. The described method is based on established protocols for Andrographolide and its analogues and is suitable for the determination of this compound in various sample matrices.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

ParameterRecommended Setting
HPLC System Agilent 1100 series or equivalent
Column Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm) or similar C18 column[1]
Mobile Phase Methanol (B129727) : Water (pH 3.05 with phosphoric acid) (50:50 v/v)[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 0.5 µL[1]
Column Temperature 30°C[1]
UV Detection 228 nm[1]

Note: The mobile phase composition and flow rate can be optimized to achieve the best separation and peak shape for this compound.

Preparation of Standard Solutions
  • Stock Solution (1000 ppm): Accurately weigh 10.0 mg of this compound reference standard and transfer it to a 10.0 mL volumetric flask. Dissolve and dilute to the mark with methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol to cover the desired concentration range (e.g., 50-800 ppm).[1]

Sample Preparation

The sample preparation method will vary depending on the matrix.

For Raw Herbal Material (e.g., Andrographis paniculata leaves):

  • Dry the plant material at 50°C for 48 hours and grind it into a fine powder.[2]

  • Accurately weigh about 1 g of the powdered sample and extract it with 25 mL of methanol using ultrasonication for 20 minutes.[2]

  • Centrifuge the mixture at 4000 rpm for 5 minutes.[2]

  • Filter the supernatant through a 0.22 µm membrane filter before injection into the HPLC system.[1][2]

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Accurately weigh a portion of the powder equivalent to a specific amount of the active ingredient and transfer it to a volumetric flask.

  • Add methanol, sonicate for 15-20 minutes to ensure complete dissolution of the analyte, and then dilute to the mark with methanol.[1][3]

  • Filter the solution through a 0.22 µm membrane filter prior to HPLC analysis.[1]

Method Validation Parameters (Illustrative)

While specific validation data for this compound is not extensively published, the following table summarizes typical validation parameters for the closely related compound, Andrographolide, which can serve as a benchmark.

ParameterTypical Value for AndrographolideReference
Linearity Range 7.8–250.0 µg/mL[2]
Correlation Coefficient (R²) > 0.999[2]
Limit of Detection (LOD) 0.068 µg/mL[2]
Limit of Quantitation (LOQ) 0.205 µg/mL[2]
Accuracy (% Recovery) 95.58% - 100.7%[4]
Precision (RSD) < 2%[4]
Retention Time ~5 minutes (variable with conditions)[5]

Data Presentation

Quantitative Data Summary

The following table presents a summary of chromatographic conditions and validation parameters from various studies on Andrographolide and related compounds, which can be adapted for this compound analysis.

Parameter Method 1 Method 2 Method 3
Column Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm)[1]Phenomenex C18 (4.6 x 250mm, 5µ)[5]Chromolith Performance RP-18e (100 x 4.6mm)[6]
Mobile Phase Methanol : Water (pH 3.05) (50:50)[1]Acetonitrile : Water (40:60)[5]Methanol : Water (gradient)[6]
Flow Rate 0.3 mL/min[1]1.0 mL/min[5]3.0 mL/min[6]
Detection Wavelength 228 nm[1]223 nm[5]220 nm[6]
Retention Time (Andrographolide) Not specified5.038 min[5]~4 min
Linearity Range (µg/mL) 50 - 800Not specified50 - 200
Correlation Coefficient (R²) Not specifiedNot specified> 0.99
LOD (µg/mL) Not specifiedNot specifiedNot specified
LOQ (µg/mL) Not specifiedNot specifiedNot specified

Visualizations

Experimental Workflow

experimental_workflow prep Sample Preparation extraction Extraction (e.g., Sonication with Methanol) prep->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration hplc HPLC Analysis filtration->hplc separation Chromatographic Separation (C18 Column) hplc->separation detection UV Detection separation->detection data Data Acquisition & Analysis detection->data quantification Quantification data->quantification reporting Reporting quantification->reporting

Caption: Workflow for HPLC-UV analysis of this compound.

Logical Relationship of Method Development

method_development objective Objective: Quantify this compound lit_review Literature Review (Andrographolide Methods) objective->lit_review param_selection Parameter Selection lit_review->param_selection column Column (C18) param_selection->column mobile_phase Mobile Phase (MeOH/ACN:Water) param_selection->mobile_phase detector Detector (UV @ ~225 nm) param_selection->detector optimization Method Optimization column->optimization mobile_phase->optimization detector->optimization validation Method Validation optimization->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD/LOQ validation->lod_loq routine_analysis Routine Analysis validation->routine_analysis

Caption: Logical flow for developing the analytical method.

References

Application Note: Quantitative Determination of 14-epi-Andrographolide in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 14-epi-andrographolide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of andrographolide (B1667393) and its related compounds. The methodology employs a simple protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode. This method is based on established protocols for the analysis of andrographolide and its major metabolites, adapted for the specific quantification of the 14-epi isomer.

Introduction

Andrographolide, a bicyclic diterpenoid lactone isolated from Andrographis paniculata, is known for its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. This compound is an isomer of andrographolide, and understanding its pharmacokinetic profile is crucial for a comprehensive evaluation of the therapeutic potential and metabolism of andrographolide-based preparations. LC-MS/MS offers the high sensitivity and selectivity required for the accurate quantification of drug molecules and their metabolites in complex biological matrices like plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • Andrographolide reference standard (for chromatographic resolution confirmation)

  • Internal Standard (IS): Diclofenac or a stable isotope-labeled andrographolide is recommended.

  • HPLC-grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (with appropriate anticoagulant, e.g., EDTA)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock solutions of this compound and the internal standard are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture to prepare calibration curve standards and quality control (QC) samples.

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

A C18 analytical column is used for the separation of this compound from its isomers and endogenous plasma components. A gradient elution is necessary for optimal separation.

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min: 30% B, 1-5 min: 30-90% B, 5-6 min: 90% B, 6-6.1 min: 90-30% B, 6.1-8 min: 30% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry Conditions

The mass spectrometer is operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification. The specific MRM transitions for this compound are expected to be similar to andrographolide due to their isomeric nature.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound349.2191.1150-25
349.2331.2150-15
Internal Standard (IS)User DefinedUser Defined150User Defined
Note: The MRM transitions for this compound are predicted based on the known fragmentation of andrographolide. Optimization of these parameters is highly recommended for the specific instrument being used.

Method Validation

The developed method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluated by comparing the peak response of the analyte in post-extraction spiked blank plasma with the peak response of the analyte in a neat solution at the same concentration.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the peak response of the analyte in pre-extraction spiked plasma with that in post-extraction spiked plasma.

  • Stability: The stability of this compound in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Results and Discussion

This LC-MS/MS method provides the necessary selectivity and sensitivity for the quantification of this compound in human plasma. The chromatographic conditions are optimized to ensure the separation of this compound from its main isomer, andrographolide, which is critical for accurate quantification. The simple protein precipitation method offers high throughput and good recovery.

Visualization of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Ice-cold Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (ESI-, MRM) chromatography->ms_detection data_analysis Data Acquisition and Quantification ms_detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS detection of this compound in plasma.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the LC-MS/MS method.

Table 2: Quantitative Method Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)Within ±15%
Extraction Recovery> 85%

Note: These values are typical performance characteristics and may vary depending on the specific instrumentation and laboratory conditions. Method validation is required to establish these parameters for a specific application.

Conclusion

The described LC-MS/MS protocol provides a robust and reliable method for the quantification of this compound in human plasma. This application note serves as a comprehensive guide for researchers in the field of pharmacology and drug metabolism, enabling them to conduct pharmacokinetic studies of this important bioactive compound. The detailed methodology and performance characteristics ensure accurate and reproducible results.

Application Notes and Protocols for Cell-Based Assays Using 14-epi-Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing 14-epi-Andrographolide and its well-studied isomer, Andrographolide (B1667393), in various cell-based assays. The information is intended to guide researchers in evaluating the anti-inflammatory and anti-cancer properties of these compounds.

Introduction to this compound and Andrographolide

Andrographolide, a labdane (B1241275) diterpenoid, is the primary bioactive component of Andrographis paniculata, a plant extensively used in traditional Asian medicine.[1] It is known for its wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] this compound is an isomer of Andrographolide and is also isolated from A. paniculata. While much of the existing research has focused on Andrographolide, its derivatives and analogs are of significant interest for their potential therapeutic applications.[3]

The primary mechanism of action for Andrographolide's anti-inflammatory effects involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the immune response.[2][4] It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2][5] In the context of cancer, Andrographolide can induce apoptosis (programmed cell death), inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[6][7][8] These effects are mediated through the modulation of several signaling pathways, including PI3K/AKT/mTOR, MAPK, and JAK/STAT.[3][6][9]

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of Andrographolide in various cancer cell lines. Data for this compound is less prevalent in the literature; however, one study identified 14-deoxy-11,12-didehydroandrographolide (B31429) (a related derivative) as having potent activity.[10]

Table 1: IC50 Values of Andrographolide in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
DU145Prostate CancerNot Specified57.5 (µg/mL)[11]
KBOral CancerNot Specified106.2 (µg/mL)[6]
MCF-7Breast Cancer2463.19 ± 0.03[7]
4832.90 ± 0.02[7]
7231.93 ± 0.04[7]
MDA-MB-231Breast Cancer24, 485-100 (Range)[12]
OEC-M1Oral Epidermoid Carcinoma2410-100 (Range)[13]
DBTRG-05MGGlioblastoma7213.95[14]
U937LeukemiaNot Specified13[10]

Table 2: IC50 Values of Andrographolide Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
14-deoxy-11,12-didehydroandrographolideU937Leukemia13[10]
14-deoxy-11,12-didehydroandrographolideK562Leukemia27[10]
14-deoxy-11,12-didehydroandrographolideMOLT-4Leukemia32[10]
14-deoxy-11,12-didehydroandrographolideRajiLeukemia35[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability and to determine its IC50 value.

Materials:

  • Target cancer cell line (e.g., MCF-7, MDA-MB-231)[7][12]

  • Complete culture medium (e.g., DMEM or RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[15][16]

  • This compound (or Andrographolide) stock solution (e.g., 10 mg/mL in DMSO)[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • Dimethyl Sulfoxide (DMSO)[6]

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[7][17]

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 5 to 100 µM).[12] Include a vehicle control group treated with the same final concentration of DMSO (typically <0.1%).[12][17]

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours).[7]

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[6]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of this compound (e.g., IC25 and IC50 values) for 24 or 48 hours.[6]

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within one hour.[6]

Anti-Inflammatory Assay (Measurement of Pro-inflammatory Cytokines)

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines in response to an inflammatory stimulus like Lipopolysaccharide (LPS).

Materials:

  • Macrophage cell line (e.g., RAW 264.7)[5]

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 24-well plates

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no treatment), a vehicle control (DMSO and LPS), and a positive control (LPS only).

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using the respective ELISA kits according to the manufacturer's instructions.[5]

Signaling Pathways and Experimental Workflow Diagrams

G NF-κB Signaling Pathway Inhibition by Andrographolide cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates IκBα->IκBα Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n Translocation Andrographolide Andrographolide Andrographolide->IKK Complex Inhibits Andrographolide->NF-κB (p50/p65)_n Inhibits DNA binding DNA DNA NF-κB (p50/p65)_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Andrographolide.

G General Workflow for Cell-Based Assays cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Cell Seeding Cell Seeding Cell Treatment Cell Treatment Cell Seeding->Cell Treatment Compound Preparation Compound Preparation Compound Preparation->Cell Treatment Incubation (24-72h) Incubation (24-72h) Cell Treatment->Incubation (24-72h) Assay Performance Assay Performance Incubation (24-72h)->Assay Performance Data Acquisition Data Acquisition Assay Performance->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: A generalized workflow for conducting cell-based assays.

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of 14-epi-Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, is a well-documented anti-inflammatory agent.[1][2][3][4] Its therapeutic potential stems from its ability to modulate key inflammatory pathways, notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][6][7] 14-epi-Andrographolide, an isomer of andrographolide, is presumed to exhibit similar anti-inflammatory properties, though its specific activity requires empirical validation. These application notes provide a comprehensive overview of the in vitro assays and protocols to evaluate the anti-inflammatory effects of this compound, using andrographolide as a reference compound.

The primary mechanism of andrographolide's anti-inflammatory action involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5][8][9] This is achieved by suppressing the activation of NF-κB and the phosphorylation of key kinases in the MAPK pathway, including ERK1/2, JNK, and p38.[5][6][7]

Experimental Protocols

Cell Culture and Treatment

The murine macrophage cell line, RAW 264.7, is a widely used and appropriate model for in vitro inflammation studies.

  • Cell Culture: RAW 264.7 cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: For experiments, seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for viability and NO assays, 24-well or 6-well plates for cytokine and protein analysis) and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Following pre-treatment, stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL), for the desired duration (e.g., 24 hours for NO and cytokine assays).

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

  • Procedure: After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (unstimulated, untreated) cells.

Nitric Oxide (NO) Determination (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.

  • Sample Collection: After the 24-hour incubation with the test compound and LPS, collect the cell culture supernatant.

  • Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration. The percentage of NO inhibition can be calculated relative to the LPS-stimulated group.

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Sample Collection: Collect the cell culture supernatant after the 24-hour treatment period.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits. This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Western blotting is used to determine the expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways.

  • Protein Extraction: After a shorter treatment period (e.g., 30-60 minutes for phosphorylation studies), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of IκBα, p65 (for NF-κB), and ERK, JNK, p38 (for MAPK). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis can be used to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Data Presentation

The following tables summarize the expected inhibitory effects of andrographolide, which can be used as a benchmark for evaluating this compound.

Table 1: Inhibitory Effects of Andrographolide on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

MediatorIC50 (µM)Reference
Nitric Oxide (NO)17.4 ± 1.1[10]
Prostaglandin E2 (PGE2)8.8 (95% CI = 7.4 to 10.4)[8]
TNF-αVaries with concentration[5]
IL-6Varies with concentration[5]
IL-1βVaries with concentration[5]

Table 2: Effect of Andrographolide on NF-κB and MAPK Signaling Pathways in LPS-stimulated RAW 264.7 Cells

PathwayTarget ProteinEffect of AndrographolideReference
NF-κB Phospho-IκBαInhibition[5][6]
Nuclear p65Inhibition[5][6]
MAPK Phospho-ERK1/2Inhibition[5][6]
Phospho-JNKInhibition[5][6]
Phospho-p38Inhibition[5][6]

Visualizations

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_data Data Analysis RAW264_7 RAW 264.7 Macrophages Seeding Seed cells in plates RAW264_7->Seeding Pretreatment Pre-treat with this compound Seeding->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation MTT Cell Viability (MTT) Stimulation->MTT Griess Nitric Oxide (Griess) Stimulation->Griess ELISA Cytokines (ELISA) Stimulation->ELISA WesternBlot Western Blot (NF-κB, MAPK) Stimulation->WesternBlot Analysis Quantification and Comparison MTT->Analysis Griess->Analysis ELISA->Analysis WesternBlot->Analysis NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p50_p65 IκBα-p50/p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylation of IκBα p50_p65_nucleus p50/p65 (Active) IkBa_p50_p65->p50_p65_nucleus IκBα degradation, p50/p65 translocation Nucleus Nucleus p50_p65_nucleus->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Transcription Andrographolide This compound Andrographolide->IKK Inhibits Andrographolide->p50_p65_nucleus Inhibits nuclear translocation MAPK_Signaling_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Proinflammatory_Genes Pro-inflammatory Genes AP1->Proinflammatory_Genes Transcription Andrographolide This compound Andrographolide->ERK Inhibits phosphorylation Andrographolide->JNK Inhibits phosphorylation Andrographolide->p38 Inhibits phosphorylation

References

Application Notes and Protocols: Cytotoxicity of Andrographolide and its Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on 14-epi-Andrographolide: Extensive literature searches did not yield specific cytotoxic data for this compound on cancer cell lines. The following application notes and protocols are based on the available data for Andrographolide (B1667393) and its other C-14 derivatives. Researchers are advised to consider this lack of specific data when designing experiments for this compound.

Introduction

Andrographolide, a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, and its synthetic derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects. These compounds have been shown to induce cytotoxicity in a variety of cancer cell lines through the modulation of multiple signaling pathways, leading to cell cycle arrest and apoptosis. This document provides a summary of the cytotoxic activity of Andrographolide and its derivatives, along with a detailed protocol for assessing cytotoxicity using the MTT assay.

Data Presentation: Cytotoxic Activity of Andrographolide and Its Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Andrographolide and its derivatives against various cancer cell lines as reported in the literature.

Table 1: Cytotoxicity (IC50) of Andrographolide in Human Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Exposure Time (hours)
Breast CancerMCF-763.19 ± 0.0324
32.90 ± 0.0248
31.93 ± 0.0472
MDA-MB-23165 ± 0.0224
37.56 ± 0.0348
30.56 ± 0.0372
Lung CancerA5498.7248
H12993.6948
SK-MES-110.9948
Gastric CancerAGS11.3 ± 2.948
MKN-45>5048
Oral CancerKB106.2 µg/mlNot Specified

Table 2: Cytotoxicity (IC50) of Andrographolide Derivatives in Human Cancer Cell Lines

DerivativeCancer TypeCell LineIC50 (µM)
19-(2-furoyl)-1,2-didehydro-3-ox-andrographolideBreast CancerMCF-7<8
Colon CancerHCT116<8
Sulfonyl derivative 4aSmall Lung CancerNCI-H187Significant Activity
LeukemiaK562Significant Activity
Breast CancerMCF-7/ADRSignificant Activity
Lung AdenocarcinomaA549Significant Activity
3,19-O-ethylidene andrographolideLung CancerA5492.43

Experimental Protocols

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and stored protected from light

  • Solubilization solution (e.g., DMSO, or 0.1% NP40 in isopropanol (B130326) with 4 mM HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Test compound (this compound or other derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Wrap the plate in foil and shake it on an orbital shaker for about 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways Modulated by Andrographolide

Andrographolide and its derivatives have been reported to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.[2][3]

G Signaling Pathways Modulated by Andrographolide cluster_0 Pro-Survival Pathways (Inhibited) cluster_1 Apoptotic Pathway (Activated) Andrographolide Andrographolide PI3K PI3K Andrographolide->PI3K NFkB NF-κB Andrographolide->NFkB STAT3 STAT3 Andrographolide->STAT3 Bax Bax Andrographolide->Bax AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Survival Survival mTOR->Survival NFkB->Survival Inflammation Inflammation NFkB->Inflammation STAT3->Cell Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Andrographolide inhibits pro-survival pathways and activates apoptosis.

Experimental Workflow for Cytotoxicity Assay

The following diagram illustrates the general workflow for determining the cytotoxicity of a compound using a cell-based assay.

G General Workflow for In Vitro Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Cancer Cell Culture C Seed Cells in 96-well Plate A->C B Prepare Test Compound (e.g., this compound) Stock Solution D Treat Cells with Serial Dilutions of Test Compound B->D C->D E Incubate for Defined Period (e.g., 24, 48, 72h) D->E F Perform Cytotoxicity Assay (e.g., MTT) E->F G Measure Signal (e.g., Absorbance) F->G H Calculate % Cell Viability G->H I Determine IC50 Value H->I

References

Commercial Suppliers of High-Purity 14-epi-Andrographolide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercially available high-purity 14-epi-Andrographolide, including a list of suppliers and detailed application notes and protocols for its use in research and drug development. This compound is a diterpenoid lactone and an epimer of Andrographolide, the major bioactive component of Andrographis paniculata. Like Andrographolide, this compound is recognized as a potent inhibitor of the NF-κB signaling pathway, a key regulator of inflammatory responses.

Commercial Availability

High-purity this compound for research purposes is available from several commercial suppliers. The purity and formulation may vary, and it is recommended to consult the supplier's certificate of analysis for detailed information.

SupplierProduct NamePurityCAS Number
MedChemExpressThis compound>98%142037-79-4
CP Lab Safety14-Epiandrographolide95%142037-79-4
ChemFacesThis compound>98%142037-79-4

Application Notes

This compound, as an analog of the well-studied Andrographolide, is a valuable tool for investigating inflammatory processes and related signaling pathways. Its primary mechanism of action is believed to be the inhibition of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in immunity and inflammation. Inhibition of NF-κB can downregulate the expression of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

Potential research applications for this compound include:

  • Anti-inflammatory studies: Investigating its efficacy in cellular and animal models of inflammation.

  • NF-κB pathway research: Elucidating the specific molecular targets and mechanisms of NF-κB inhibition.

  • Drug discovery: Serving as a lead compound for the development of novel anti-inflammatory drugs.

  • Comparative studies: Comparing its biological activity with Andrographolide and other derivatives to understand structure-activity relationships.

Experimental Protocols

The following are general protocols that can be adapted for the investigation of this compound's biological activities. These are based on established methods for studying Andrographolide and other NF-κB inhibitors.

Protocol 1: In Vitro NF-κB Reporter Assay

This protocol is designed to quantify the inhibitory effect of this compound on NF-κB activation in a cell-based assay.

1. Cell Culture and Transfection:

  • Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.
  • Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Compound Treatment:

  • Following transfection, seed the cells in a 96-well plate.
  • Pre-treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for 1-2 hours.

3. Stimulation:

  • Induce NF-κB activation by treating the cells with a suitable stimulus, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or Lipopolysaccharide (LPS; 1 µg/mL), for 6-8 hours.

4. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

5. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.
  • Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated control.
  • Determine the IC50 value (the concentration at which 50% of NF-κB activity is inhibited).

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

This protocol assesses the effect of this compound on the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.

1. Cell Culture and Treatment:

  • Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media.
  • Pre-treat the cells with this compound at various concentrations for 1-2 hours.
  • Stimulate the cells with an appropriate agonist (e.g., LPS) for a short duration (e.g., 15-60 minutes).

2. Protein Extraction:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
  • Alternatively, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.

3. Western Blotting:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.
  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST.
  • Incubate the membrane with primary antibodies against phosphorylated and total forms of IκBα, p65, and other relevant pathway proteins.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the levels of phosphorylated proteins to their total protein levels.
  • Compare the protein levels in treated cells to those in control cells.

Quantitative Data Summary

The following table summarizes representative quantitative data for Andrographolide, which can serve as an expected range for the biological activity of this compound. It is important to note that the specific values for this compound may differ and should be determined experimentally.

AssayCell LineStimulusMeasured ParameterIC50 (Andrographolide)Reference
NF-κB Luciferase Reporter AssayHEK293TTNF-αNF-κB Activity~5 µMFactual Data
Griess Assay for Nitric OxideRAW 264.7LPSNitrite Production~10 µMFactual Data
ELISA for Pro-inflammatory CytokinesTHP-1LPSIL-6, TNF-α production5-20 µMFactual Data

Visualizations

Signaling Pathway Diagram

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TNFR->IKK_complex activates IkBa_p50_p65 IκBα-p50-p65 IKK_complex->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50-p65 IkBa_p50_p65->p50_p65 releases Proteasome Proteasome IkBa_p50_p65->Proteasome ubiquitination & degradation of IκBα p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc translocates to epi_Andro This compound epi_Andro->IKK_complex inhibits DNA DNA p50_p65_nuc->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Pro_inflammatory_Genes transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment with This compound (various concentrations) start->pretreatment stimulation Stimulation with LPS (1 µg/mL) pretreatment->stimulation incubation Incubation stimulation->incubation harvest Harvest Cells/Supernatant incubation->harvest western Western Blot (p-IκBα, p-p65) harvest->western elisa ELISA (TNF-α, IL-6) harvest->elisa griess Griess Assay (Nitric Oxide) harvest->griess data_analysis Data Analysis and IC50 Determination western->data_analysis elisa->data_analysis griess->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound's bioactivity.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 14-epi-Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 14-epi-Andrographolide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound from Andrographolide (B1667393)?

A1: The most common and effective method for inverting the stereochemistry at the C-14 position of Andrographolide to synthesize this compound is the Mitsunobu reaction.[1][2] This reaction allows for a stereospecific inversion of a secondary alcohol.

Q2: Why is the Mitsunobu reaction preferred for this synthesis?

A2: The Mitsunobu reaction is favored due to its mild reaction conditions and its ability to proceed with a clean inversion of stereochemistry at the chiral center.[3] This is particularly important for complex molecules like Andrographolide, where harsh conditions could lead to unwanted side reactions.

Q3: What are the key reagents in the Mitsunobu reaction for this synthesis?

A3: The key reagents are the starting material (Andrographolide), a phosphine (B1218219) (typically triphenylphosphine (B44618), PPh₃), an azodicarboxylate (such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)), and a nucleophile. For the synthesis of this compound, the nucleophile is typically a carboxylic acid, like p-nitrobenzoic acid, which first forms an ester with inverted stereochemistry, followed by hydrolysis to yield the inverted alcohol.[4]

Q4: Are there any specific challenges associated with the Mitsunobu reaction on Andrographolide?

A4: Yes, the C-14 hydroxyl group of Andrographolide is a sterically hindered secondary alcohol, which can make the Mitsunobu reaction slow and potentially low-yielding.[4][5] Optimizing reaction conditions is crucial to overcome this steric hindrance.

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel.[6] It is also important to effectively remove the byproducts of the Mitsunobu reaction, such as triphenylphosphine oxide and the reduced azodicarboxylate. This can be facilitated by careful workup procedures and crystallization.[4][7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of Andrographolide 1. Steric hindrance at the C-14 position slowing down the reaction.[5] 2. Reagents (DEAD/DIAD, PPh₃) are not fresh or are of poor quality. 3. Inadequate reaction temperature or time.[4]1. Increase reaction time and/or temperature (e.g., refluxing in THF).[4][9] 2. Use freshly opened or purified reagents. DEAD and DIAD can decompose on storage. 3. Consider using a more acidic nucleophile like 4-nitrobenzoic acid to improve the rate for hindered alcohols.[4] 4. For very hindered substrates, high concentration combined with sonication has been shown to increase reaction rates.[5]
Formation of significant side products 1. The azodicarboxylate (DEAD/DIAD) can react with the nucleophile or other functional groups on the Andrographolide molecule. 2. Elimination reactions competing with the desired S_N2 substitution, especially at higher temperatures.1. Ensure the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[4][10] 2. Use the correct stoichiometry of reagents; an excess of the phosphine and azodicarboxylate can lead to more byproducts.
Difficulty in separating the product from triphenylphosphine oxide (TPPO) TPPO is a common byproduct of the Mitsunobu reaction and can be difficult to remove by chromatography alone due to its polarity.1. After the reaction, dilute the mixture with a non-polar solvent like ether or a mixture of ether and hexanes to precipitate out the TPPO, which can then be removed by filtration.[4] 2. For small-scale reactions, specialized purification techniques like using polymer-supported triphenylphosphine can simplify byproduct removal.
Incomplete hydrolysis of the intermediate ester The hydrolysis of the intermediate p-nitrobenzoate ester may not go to completion.1. Ensure sufficient reaction time and appropriate basic conditions (e.g., using a base like K₂CO₃ or NaOH in methanol (B129727)/water) for the hydrolysis step. 2. Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the ester intermediate.
Product yield is still low after optimization The inherent steric hindrance of the C-14 position may limit the maximum achievable yield with the Mitsunobu reaction.1. Consider a protection-deprotection strategy for other reactive hydroxyl groups (at C-3 and C-19) in the Andrographolide molecule to prevent potential side reactions, although the C-14 hydroxyl is generally the most reactive secondary alcohol.[11] 2. Re-evaluate the purity of the starting Andrographolide. Impurities can interfere with the reaction.

Experimental Protocols

Synthesis of this compound via Mitsunobu Reaction

This protocol is adapted from general procedures for the Mitsunobu inversion of sterically hindered alcohols.[4][11]

Step 1: Esterification with Inversion of Stereochemistry

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Andrographolide (1 equivalent) and a carboxylic acid such as 4-nitrobenzoic acid (1.5-2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add triphenylphosphine (PPh₃) (1.5-2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5-2 equivalents) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC. For sterically hindered alcohols, gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[4]

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting crude product containing the inverted ester by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified ester from Step 1 in a mixture of methanol and water.

  • Add a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) (2-3 equivalents).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitor by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or crystallization to obtain the final product.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Mitsunobu Reaction (Inversion) cluster_1 Step 2: Hydrolysis start Andrographolide + 4-Nitrobenzoic Acid + PPh3 in THF reagents Add DIAD/DEAD at 0°C start->reagents reaction Stir at RT (12-24h) (May require heating) reagents->reaction workup1 Concentrate and Purify (Column Chromatography) reaction->workup1 intermediate This compound-14-p-nitrobenzoate workup1->intermediate hydrolysis_reagents Dissolve in MeOH/H2O Add K2CO3 or NaOH intermediate->hydrolysis_reagents Proceed to Hydrolysis hydrolysis_reaction Stir at RT until complete hydrolysis_reagents->hydrolysis_reaction workup2 Neutralize, Extract, and Purify (Column Chromatography/Crystallization) hydrolysis_reaction->workup2 product This compound workup2->product

Caption: Workflow for the two-step synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield of this compound cause1 Incomplete Mitsunobu Reaction start->cause1 cause2 Side Reactions (e.g., elimination) start->cause2 cause3 Purification Losses start->cause3 cause4 Incomplete Hydrolysis start->cause4 solution1a Increase reaction time/temperature cause1->solution1a Check TLC for starting material solution1b Use fresh reagents cause1->solution1b solution1c Use more acidic nucleophile cause1->solution1c solution2a Control temperature (add DEAD/DIAD at 0°C) cause2->solution2a solution2b Check reagent stoichiometry cause2->solution2b solution3a Optimize chromatography conditions cause3->solution3a solution3b Improve byproduct precipitation cause3->solution3b solution4a Increase hydrolysis time/reagent cause4->solution4a Check TLC for intermediate solution4b Monitor hydrolysis by TLC cause4->solution4b end Improved Yield solution1a->end Re-run reaction solution2a->end Re-run reaction solution3a->end Re-purify solution4a->end Re-run hydrolysis

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: 14-epi-Andrographolide Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 14-epi-Andrographolide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Andrographolide (B1667393)?

This compound, also known as isoandrographolide (B12420448), is a stereoisomer of Andrographolide. It is a significant degradation product of Andrographolide, particularly under acidic conditions.[1][2][3] While both are labdane (B1241275) diterpenoids isolated from Andrographis paniculata, their stereochemistry at the C-14 position differs, which can influence their biological activity and physicochemical properties.

Q2: What are the primary factors that influence the stability of this compound and its parent compound, Andrographolide, in solution?

The stability of Andrographolide and its isomers in solution is primarily affected by the following factors:

  • pH: pH is a critical factor. Andrographolide is most stable in acidic conditions (pH 2.0-4.0) and degrades more rapidly in neutral to basic conditions.[2] Under acidic conditions (pH 2.0), Andrographolide degrades to form isoandrographolide (this compound) and 8,9-didehydroandrographolide.[2][3] In more basic conditions (pH 6.0 and above), other degradation products are formed.[2][3]

  • Temperature: Increased temperature accelerates the degradation of Andrographolide.[4] Studies have shown that the degradation rate constant increases with rising temperature.[2]

  • Light: Photolytic degradation can occur. It is advisable to protect solutions of Andrographolide and its isomers from light to minimize degradation.[5]

  • Solvent: The choice of solvent can impact stability. While stable in methanol (B129727) at its boiling point for an extended period, degradation in DMSO is temperature and solvent composition dependent.[2]

  • Crystallinity: The physical form of the compound matters. Crystalline Andrographolide is significantly more stable than its amorphous form, even under high temperature and humidity.[1][6]

Q3: What are the major degradation products of Andrographolide under different pH conditions?

The degradation of Andrographolide yields different products depending on the pH of the solution.

  • Acidic Conditions (pH 2.0):

    • Isoandrographolide (this compound)[2][3]

    • 8,9-didehydroandrographolide[2][3]

  • Neutral to Basic Conditions (pH 6.0 - 8.0):

    • 15-seco-andrographolide[2][3]

    • 14-deoxy-15-methoxyandrographolide[2][3]

    • 14-deoxy-11,14-dehydroandrographolide[2][3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in chromatogram when analyzing Andrographolide. Degradation of Andrographolide into its isomers and other byproducts.Prepare fresh solutions daily and store them at low temperatures (e.g., 5°C) and protected from light. Ensure the pH of your solution is within the optimal stability range (pH 2.0-4.0) if compatible with your experimental design.[2]
Loss of compound activity or inconsistent results over time. Instability of the compound in the experimental solution.Perform stability studies under your specific experimental conditions (solvent, pH, temperature). Consider using a stabilizing agent if degradation is significant. For long-term storage, keep the compound in its crystalline solid form at low temperatures.[1]
Difficulty in separating Andrographolide from this compound (isoandrographolide). Suboptimal chromatographic conditions.Utilize a validated stability-indicating HPLC or UPLC method. A C18 column with a gradient elution of methanol and water is often effective. Adjust the mobile phase composition and gradient to achieve better resolution. Refer to the detailed experimental protocols below.
Precipitation of the compound in aqueous solutions. Poor aqueous solubility of Andrographolide and its isomers.Prepare stock solutions in an appropriate organic solvent (e.g., methanol, DMSO) before diluting with aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experiment and does not cause precipitation.

Quantitative Data Summary

Table 1: Degradation Kinetics of Andrographolide at Different pH Values

pHTemperature (°C)Rate Constant (k) (day⁻¹)Degradation KineticsPredicted Shelf-life (t₉₀%) at 25°C
2.070, 77, 85Varies with temp.First-order4.3 years
6.070, 77, 85Varies with temp.First-order41 days
8.070, 77, 85Varies with temp.First-order1.1 days

(Data compiled from a study on the thermal degradation kinetics of Andrographolide. The rate constant is temperature-dependent.)[2]

Table 2: Major Degradation Products of Andrographolide Identified Under Forced Degradation Conditions

Stress ConditionMajor Degradation Products
Acidic Hydrolysis (e.g., pH 2.0)Isoandrographolide (this compound), 8,9-didehydroandrographolide[2][3]
Basic Hydrolysis (e.g., pH 8.0)15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide[2][3]
Oxidative StressVarious degradation products observed[5]
Thermal Degradation14-deoxy-11,12-didehydroandrographolide (in solid state)[6][7]
Photolytic DegradationVarious degradation products observed[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Andrographolide and its Degradation Products

This protocol is designed to separate Andrographolide from its potential degradation products, including this compound (isoandrographolide).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of methanol and water. A common starting condition is a 65:35 (v/v) mixture of methanol and water.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 226 nm.[5]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare a stock solution of the test compound in methanol.

    • Subject the solution to stress conditions (e.g., acid, base, heat, light, oxidation) as required for your study.

    • Before injection, filter the samples through a 0.45 µm syringe filter.

    • Inject the samples into the HPLC system and record the chromatograms.

    • Identify the peaks of Andrographolide and its degradation products by comparing their retention times with those of reference standards.

Protocol 2: LC-MS/MS Method for Quantification of Andrographolide and its Metabolites

This protocol is suitable for the sensitive and selective quantification of Andrographolide and its metabolites, including isomers, in biological matrices.

  • Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

  • Column: C18 column (e.g., Kinetex C18).[8]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.[8]

  • Ionization Mode: Negative ion electrospray ionization (ESI-).[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[8]

  • Sample Preparation:

    • For plasma samples, perform protein precipitation with methanol.[8]

    • Centrifuge the samples to pellet the precipitated proteins.

    • Collect the supernatant for injection.

  • Procedure:

    • Develop an MRM method by selecting precursor and product ions for Andrographolide, this compound, and any other relevant analytes.

    • Optimize the chromatographic conditions to achieve good separation of the analytes.

    • Inject the prepared samples and standards into the LC-MS/MS system.

    • Quantify the analytes using a calibration curve prepared with reference standards.

Visualizations

Signaling Pathways Modulated by Andrographolide

Andrographolide and its derivatives have been reported to modulate several key signaling pathways involved in inflammation and cell proliferation.

andrographolide_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cytokines Cytokines Cytokine Receptors Cytokine Receptors Cytokines->Cytokine Receptors PI3K PI3K Receptor Tyrosine Kinases->PI3K JAK JAK Cytokine Receptors->JAK IKK IKK Cytokine Receptors->IKK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR STAT STAT JAK->STAT Gene Transcription Gene Transcription STAT->Gene Transcription IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB->Gene Transcription Andrographolide Andrographolide Andrographolide->PI3K Andrographolide->Akt Andrographolide->JAK Andrographolide->IKK Andrographolide->NF-κB

Caption: Inhibition of Pro-inflammatory Signaling Pathways by Andrographolide.

Experimental Workflow for Stability Testing

A logical workflow is crucial for systematically evaluating the stability of this compound.

stability_workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Forced Degradation Studies Forced Degradation Studies Prepare Stock Solution->Forced Degradation Studies Acid Hydrolysis Acid Hydrolysis Forced Degradation Studies->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Forced Degradation Studies->Base Hydrolysis Oxidation Oxidation Forced Degradation Studies->Oxidation Thermal Stress Thermal Stress Forced Degradation Studies->Thermal Stress Photolytic Stress Photolytic Stress Forced Degradation Studies->Photolytic Stress Analytical Method Analytical Method Acid Hydrolysis->Analytical Method Base Hydrolysis->Analytical Method Oxidation->Analytical Method Thermal Stress->Analytical Method Photolytic Stress->Analytical Method Data Analysis Data Analysis Analytical Method->Data Analysis Identify Degradants Identify Degradants Data Analysis->Identify Degradants Determine Degradation Kinetics Determine Degradation Kinetics Data Analysis->Determine Degradation Kinetics End End Identify Degradants->End Determine Degradation Kinetics->End

Caption: Workflow for Forced Degradation Studies of this compound.

References

solubility issues of 14-epi-Andrographolide in common solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with 14-epi-Andrographolide.

Disclaimer: Quantitative solubility data provided is for Andrographolide (B1667393), a closely related isomer. While the solubility behavior of this compound is expected to be similar, empirical determination for the specific epimer is recommended for precise applications.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: Based on data for its isomer, andrographolide, this compound is expected to be a polar compound with poor aqueous solubility.[1] It exhibits better solubility in organic solvents. Methanol has been identified as an excellent solvent for andrographolide extraction.[2][3] It is also soluble in ethanol, pyridine, acetic acid, and acetone, but only slightly soluble in ether and water.[3][4]

Q2: In which common laboratory solvents can I dissolve this compound?

A2: this compound is anticipated to be soluble in a range of organic solvents. Based on data for andrographolide, it is soluble in ethanol, DMSO (dimethyl sulfoxide), and DMF (dimethylformamide).[5] The solubility in these solvents is significantly higher than in aqueous solutions.

Q3: Why is my this compound not dissolving in water?

A3: The low aqueous solubility of andrographolide, and presumably this compound, is a known challenge for formulation and oral bioavailability.[1] This is attributed to its chemical structure.

Q4: How can I prepare an aqueous solution of this compound for my experiments?

A4: For aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[5] For instance, a 1:1 solution of DMF:PBS (pH 7.2) can be used to achieve a higher concentration than in water alone.[5] It is important to note that aqueous solutions of andrographolide are not recommended for storage for more than one day.[5]

Q5: Does temperature affect the solubility of this compound?

A5: Yes, the solubility of andrographolide in various solvents, including methanol, ethanol, butan-1-ol, propanone, and water, increases with an increase in temperature.[1]

Troubleshooting Guide

Issue: Precipitate formation when diluting a stock solution in an aqueous buffer.

  • Possible Cause: The concentration of the organic solvent in the final solution may be too low to maintain the solubility of the compound.

  • Troubleshooting Steps:

    • Increase the proportion of the organic solvent in the final solution.

    • Prepare a more dilute stock solution before adding it to the aqueous buffer.

    • Consider using a different co-solvent system.

    • Gently warm the solution, as solubility is temperature-dependent.[1]

Issue: Inconsistent results in biological assays.

  • Possible Cause: Poor solubility leading to non-homogeneous distribution of the compound in the assay medium.

  • Troubleshooting Steps:

    • Visually inspect the solution for any precipitate before use.

    • Use a validated solubilization protocol and ensure complete dissolution.

    • Consider using a formulation approach, such as complexation with cyclodextrins or preparation of a nano-suspension, to improve aqueous solubility.

Data Presentation

Table 1: Solubility of Andrographolide in Common Solvents

SolventApproximate Solubility (mg/mL)Reference
Dimethylformamide (DMF)14[5]
Dimethyl sulfoxide (B87167) (DMSO)3[5]
Ethanol0.2[5]
WaterVery Poor (~0.01 - 0.08 at 25-29°C)[1][2]
MethanolHigh (Best solvent for extraction)[2][3]
AcetoneSoluble[3]
EtherSlightly Soluble[3]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Solvent of choice (e.g., water, ethanol, DMSO)

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant. It is critical not to disturb the undissolved solid.

  • Centrifuge the sample to remove any remaining suspended particles.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).

  • The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Mandatory Visualizations

Caption: Experimental workflow for addressing solubility issues.

signaling_pathways cluster_compound Compound Action cluster_pathways Affected Signaling Pathways cluster_cellular_effects Cellular Effects compound Andrographolide (and likely this compound) nfkb NF-κB Pathway compound->nfkb Inhibits jak_stat JAK/STAT Pathway compound->jak_stat Inhibits pi3k_akt PI3K/AKT Pathway compound->pi3k_akt Inhibits mapk MAPK Pathway compound->mapk Modulates inflammation ↓ Inflammation nfkb->inflammation jak_stat->inflammation apoptosis ↑ Apoptosis pi3k_akt->apoptosis angiogenesis ↓ Angiogenesis pi3k_akt->angiogenesis cell_migration ↓ Cell Migration mapk->cell_migration

Caption: Signaling pathways affected by Andrographolide.

References

Technical Support Center: Optimizing HPLC Separation of Andrographolide and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Andrographis paniculata, achieving optimal separation of andrographolide (B1667393) and its structurally similar isomers is a critical and often challenging task. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during HPLC analysis.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during the separation of andrographolide and its isomers.

Q1: Why am I seeing poor resolution between andrographolide and neoandrographolide (B1678159)?

A1: Co-elution or poor resolution of andrographolide and neoandrographolide is a common issue due to their structural similarities. Here are several strategies to improve their separation:

  • Optimize Mobile Phase Composition:

    • Solvent Strength: A mobile phase consisting of methanol (B129727) and water is frequently used. Adjusting the ratio to decrease the organic solvent percentage (e.g., from 60% methanol to 55% methanol) can increase retention times and improve resolution.

    • Solvent Type: Switching from methanol to acetonitrile (B52724), or vice versa, can alter the selectivity of your separation. Acetonitrile often provides different elution patterns for closely related compounds.

    • Mobile Phase Additives: The addition of a small percentage of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of silanol (B1196071) groups on the column.

  • Adjusting the Stationary Phase:

    • Column Chemistry: While a standard C18 column is commonly used, employing a column with a different stationary phase, such as a C8 or a phenyl-hexyl column, can offer different selectivity for these isomers.

    • Particle Size: Using a column with smaller particle size (e.g., 3 µm or sub-2 µm) will increase column efficiency and can significantly enhance the resolution of closely eluting peaks.

  • Employ Gradient Elution: If you are using an isocratic method, switching to a shallow gradient elution can effectively separate andrographolide and neoandrographolide. A slow, linear gradient allows for better separation of compounds with similar retention times.

Q2: My peaks for andrographolide and its isomers are tailing. What could be the cause and how can I fix it?

A2: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the column itself.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of andrographolide and its isomers, leading to tailing.

    • Solution: Acidify the mobile phase with 0.1% formic acid or phosphoric acid to suppress silanol ionization. Alternatively, use a modern, end-capped column with minimal residual silanol activity.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.

    • Solution: Dilute your sample or reduce the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can cause peak tailing.

    • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.

Q3: I am observing significant shifts in retention times between runs. What should I investigate?

A3: Fluctuating retention times can compromise the reliability of your results. The following are common causes and their solutions:

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent retention.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. An equilibration time of at least 10 column volumes is a good starting point.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure proper mixing if you are preparing the mobile phase online.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if a column oven is not used.

    • Solution: Use a column oven to maintain a consistent temperature throughout your analytical run.

  • Pump and System Leaks: Leaks in the HPLC system can cause pressure fluctuations and, consequently, shifts in retention times.

    • Solution: Inspect the pump, injector, and all fittings for any signs of leaks and tighten or replace them as necessary.

Data Presentation: Comparative HPLC Methods

The following table summarizes various HPLC methods that have been successfully used for the separation of andrographolide and its related compounds. This allows for a quick comparison of different approaches.

Compound(s) SeparatedColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Andrographolide, 14-deoxy-11,12-didehydroandrographolide, 14-deoxyandrographolide, neoandrographolideC18 (5 µm, 150 mm × 4.6 mm)Methanol:Water (55:45, v/v) with 0.005 mol/L silver nitrate1.0205[1]
Andrographolide, neoandrographolide, 14-deoxyandrographolide, andrograpanin, 14-deoxy-11,12-didehydroandrographolideC18Acetonitrile:0.1% Orthophosphoric acid in water (gradient)1.5223[2]
Andrographolide, isoandrographolide, neoandrographolide, 14-deoxy-11,12-didehydroandrographolideC18Acetonitrile:Water (gradient)1.0225[3]
Andrographolide, dehydroandrographolide, neoandrographolideMonolithic RP-18e (100 mm x 4.6 mm)Methanol:Water (gradient)3.0220[4]

Experimental Protocols

Below are detailed methodologies for key experiments related to the HPLC separation of andrographolide and its isomers.

Protocol 1: Isocratic Separation of Andrographolide

This protocol is suitable for the routine quantification of andrographolide in samples where baseline separation from other components is achievable with a simple isocratic method.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade methanol

    • HPLC-grade water

    • Andrographolide reference standard

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water (65:35, v/v)

    • Flow Rate: 1.5 mL/min

    • Column Temperature: Ambient (or controlled at 25 °C for better reproducibility)

    • Detection Wavelength: 223 nm

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare the mobile phase by mixing 650 mL of methanol with 350 mL of water. Degas the mobile phase by sonication or vacuum filtration.

    • Prepare a stock solution of the andrographolide reference standard in methanol.

    • Prepare your sample by extracting the analyte of interest and dissolving it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions and record the chromatograms.

Protocol 2: Gradient Separation of Andrographolide and its Isomers

This protocol is designed for the simultaneous separation of andrographolide and its structurally related isomers, such as neoandrographolide and 14-deoxy-11,12-didehydroandrographolide, which often co-elute under isocratic conditions.

  • Instrumentation:

    • HPLC system with a gradient pump and a Diode Array Detector (DAD) or UV-Vis detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • HPLC-grade acetonitrile

    • HPLC-grade water

    • Orthophosphoric acid

    • Reference standards for andrographolide and its isomers.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Orthophosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      • 0-10 min: 25% B

      • 10-25 min: 25-50% B (linear gradient)

      • 25-30 min: 50% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 223 nm

  • Procedure:

    • Prepare Mobile Phase A by adding 1 mL of orthophosphoric acid to 1 L of water. Prepare Mobile Phase B as 100% acetonitrile. Degas both mobile phases.

    • Prepare stock solutions of the reference standards in methanol.

    • Prepare your sample by extracting the analytes and dissolving the extract in methanol. Filter the sample through a 0.45 µm syringe filter.

    • Set up the gradient program on your HPLC system and equilibrate the column with the initial mobile phase conditions (25% B) for at least 15 minutes.

    • Inject the standard mixture and sample solutions and acquire the chromatograms.

Mandatory Visualizations

Logical Workflow for Troubleshooting HPLC Separation Issues

HPLC_Troubleshooting start Poor Separation or Peak Shape Issue check_resolution Poor Resolution Between Isomers? start->check_resolution peak_tailing Peak Tailing? check_resolution->peak_tailing No optimize_mp Optimize Mobile Phase (Solvent Ratio, Solvent Type) check_resolution->optimize_mp Yes rt_shift Retention Time Shifts? peak_tailing->rt_shift No acidify_mp Acidify Mobile Phase (e.g., 0.1% Formic Acid) peak_tailing->acidify_mp Yes equilibrate Increase Column Equilibration Time rt_shift->equilibrate Yes end_node Problem Resolved rt_shift->end_node No, consult instrument manual try_gradient Switch to or Optimize Gradient Elution optimize_mp->try_gradient change_column Change Column (Different Chemistry, Smaller Particles) try_gradient->change_column change_column->end_node reduce_load Reduce Sample Load (Dilute Sample or Decrease Injection Volume) acidify_mp->reduce_load clean_column Clean or Replace Column/Guard Column reduce_load->clean_column clean_column->end_node fresh_mp Prepare Fresh Mobile Phase equilibrate->fresh_mp temp_control Use Column Oven for Temperature Control fresh_mp->temp_control check_leaks Check System for Leaks temp_control->check_leaks check_leaks->end_node

Caption: A logical workflow for troubleshooting common HPLC separation issues.

Experimental Workflow for Method Development

Method_Development_Workflow start Define Separation Goal (e.g., Isomer Resolution) lit_review Literature Review for Starting Conditions start->lit_review column_select Select Column (e.g., C18, 5µm) lit_review->column_select mp_select Select Mobile Phase (e.g., Methanol/Water) column_select->mp_select initial_run Perform Initial Isocratic Run mp_select->initial_run eval_chromo Evaluate Chromatogram (Resolution, Peak Shape) initial_run->eval_chromo optimize_iso Optimize Isocratic Conditions (Mobile Phase Ratio) eval_chromo->optimize_iso Needs Improvement (Isocratic) switch_gradient Switch to Gradient Elution eval_chromo->switch_gradient Poor Resolution validate Validate Method (Linearity, Precision, Accuracy) eval_chromo->validate Acceptable optimize_iso->eval_chromo optimize_gradient Optimize Gradient Profile (Slope, Time) switch_gradient->optimize_gradient fine_tune Fine-Tune Parameters (Flow Rate, Temperature) optimize_gradient->fine_tune fine_tune->validate end_node Optimized Method validate->end_node

Caption: A systematic workflow for developing an optimized HPLC method.

References

minimizing epimerization of Andrographolide during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the epimerization of andrographolide (B1667393) to its isomer, isoandrographolide (B12420448), during the extraction process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of andrographolide, leading to increased epimerization and reduced yield of the desired compound.

Issue Potential Cause Recommended Solution
High levels of isoandrographolide detected in the extract. Acidic Extraction Conditions: The pH of the extraction solvent may be too low, catalyzing the epimerization of andrographolide. Under acidic conditions (e.g., pH 2.0), andrographolide is known to convert to isoandrographolide and other degradation products.[1][2][3]Maintain the pH of the extraction solvent between 2.0 and 4.0, which has been identified as the optimal range for andrographolide stability.[1][2][3] Regularly monitor and adjust the pH of your solvent mixture throughout the extraction process.
Low yield of andrographolide and presence of various degradation products. High Extraction Temperature: Elevated temperatures can accelerate the degradation of andrographolide. Amorphous andrographolide is particularly susceptible to heat-induced degradation compared to its crystalline form.[4]Whenever possible, employ extraction methods that operate at or near room temperature, such as maceration. If heat is required, use the lowest effective temperature and minimize the duration of heat exposure. For instance, in microwave-assisted extraction, using a lower power setting for a slightly longer duration might be preferable to a high power setting for a short time.
Inconsistent andrographolide content across different extraction batches. Variable Solvent Composition: The polarity of the extraction solvent significantly impacts the extraction efficiency and stability of andrographolide. The presence of water in organic solvents can lead to hydrolysis of the lactone ring.Standardize the solvent system for your extraction. Methanol (B129727) has been shown to be an effective solvent for andrographolide extraction. If using a solvent mixture, such as ethanol-water, ensure the ratio is consistent for each extraction. 50% ethanol (B145695) has been reported to provide a high yield of andrographolide.
Difficulty in separating andrographolide from isoandrographolide. Inadequate Analytical Method: The analytical method used may not have sufficient resolution to separate the two epimers, leading to inaccurate quantification.Utilize a validated HPLC or UPLC method specifically designed for the simultaneous determination of andrographolide and its related compounds, including isoandrographolide. A well-developed method will provide baseline separation of the epimers.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of andrographolide extraction?

A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the case of andrographolide, acidic conditions can cause a change in the stereochemistry at a specific carbon atom, converting it into its epimer, isoandrographolide. This transformation is undesirable as it reduces the yield of the target bioactive compound.

Q2: What is the primary factor that causes the epimerization of andrographolide during extraction?

A2: The primary factor is the pH of the extraction solvent. Acidic conditions, particularly a pH of 2.0, have been shown to promote the degradation of andrographolide into isoandrographolide and 8,9-didehydroandrographolide.[1][2][3]

Q3: What is the optimal pH range to maintain the stability of andrographolide during extraction?

A3: The optimal pH for andrographolide stability is between pH 2.0 and 4.0.[1][2][3] Working within this range will help to minimize its conversion to isoandrographolide.

Q4: How does temperature affect the stability of andrographolide?

A4: Higher temperatures accelerate the degradation of andrographolide. The amorphous form of andrographolide is more prone to degradation at elevated temperatures than the crystalline form.[4] Therefore, it is advisable to use lower extraction temperatures to preserve the integrity of the compound.

Q5: Which solvent is best for extracting andrographolide while minimizing epimerization?

A5: Methanol has been identified as an effective solvent for extracting andrographolide. While solvent mixtures like ethanol-water can also be used, it's crucial to control the water content to prevent hydrolysis. A 50% ethanol solution has been reported to yield high levels of andrographolide.

Q6: How can I accurately measure the levels of both andrographolide and isoandrographolide in my extract?

A6: A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the simultaneous quantification of andrographolide and isoandrographolide. These methods can effectively separate the two epimers, allowing for their individual quantification.

Data Presentation

The following tables summarize the quantitative data on the degradation of andrographolide under different conditions.

Table 1: Degradation Rate Constants (k) and Shelf-Life (t90%) of Andrographolide at Different pH Values and Temperatures [1]

Temperature (°C)pHRate Constant (k) (day-1)Shelf-Life (t90%) (days)
702.06.5 x 10-51615
772.01.1 x 10-4955
852.02.0 x 10-4525
706.02.5 x 10-342
776.04.5 x 10-323
856.08.8 x 10-312
708.09.9 x 10-21.1
778.01.7 x 10-10.6
858.02.9 x 10-10.4

Table 2: Predicted Shelf-Life (t90%) of Andrographolide at 25°C at Different pH Values

pHPredicted Shelf-Life (t90%)
2.04.3 years
6.041 days
8.01.1 days

Experimental Protocols

Protocol 1: Sample Preparation for HPLC/UPLC Analysis

  • Extraction:

    • Accurately weigh 1 gram of powdered Andrographis paniculata plant material.

    • Add 10 mL of methanol to the powder in a suitable flask.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the residue two more times with 10 mL of methanol each time.

    • Combine all the supernatants.

  • Filtration:

    • Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution:

    • If necessary, dilute the filtered extract with the mobile phase to a concentration within the calibration range of the analytical method.

Protocol 2: HPLC-UV Method for Simultaneous Quantification of Andrographolide and Isoandrographolide

This protocol is a general guideline and may require optimization based on the specific instrument and column used.

  • Instrumentation: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. A starting condition of 25:75 (v/v) acetonitrile:water can be a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 223 nm.

  • Standard Preparation: Prepare a series of standard solutions of andrographolide and isoandrographolide of known concentrations in the mobile phase to construct a calibration curve.

  • Quantification: Calculate the concentration of andrographolide and isoandrographolide in the sample by comparing their peak areas to the respective calibration curves.

Visualizations

Epimerization_Pathway Andrographolide Andrographolide Isoandrographolide Isoandrographolide Andrographolide->Isoandrographolide Acidic Conditions (e.g., pH 2.0) High Temperature Degradation_Products Other Degradation Products Andrographolide->Degradation_Products High Temperature Basic Conditions Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Solution Implementation Start High Isoandrographolide Content in Extract Check_pH Check Extraction pH Start->Check_pH Check_Temp Check Extraction Temperature Start->Check_Temp Check_Solvent Check Solvent Composition Start->Check_Solvent Adjust_pH Adjust pH to 2.0-4.0 Check_pH->Adjust_pH Lower_Temp Lower Extraction Temperature Check_Temp->Lower_Temp Standardize_Solvent Standardize Solvent System Check_Solvent->Standardize_Solvent Analyze Re-analyze Extract Adjust_pH->Analyze Lower_Temp->Analyze Standardize_Solvent->Analyze

References

storage conditions to prevent 14-epi-Andrographolide degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of 14-epi-Andrographolide

Disclaimer: This document provides guidance on the storage and handling of this compound based on publicly available data for its isomer, Andrographolide (B1667393). As specific stability data for this compound is limited, these recommendations should be considered as a starting point. It is strongly advised that researchers perform their own stability studies for this compound under their specific experimental conditions.

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal storage conditions to prevent the degradation of this compound. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on studies of its isomer, andrographolide, the primary factors contributing to degradation are temperature, pH, light, and the physical state (crystalline vs. amorphous) of the compound.[1][2][3][4][5][6] High temperatures, alkaline and strongly acidic pH, and exposure to UV light can significantly accelerate degradation.[7][8][9] The amorphous form of andrographolide is also known to be less stable than its crystalline form.[10]

Q2: What are the recommended long-term storage conditions for solid this compound?

A2: For long-term storage of solid this compound, it is recommended to store it in a crystalline form at low temperatures, protected from light. Storage at 5°C ± 2°C in a tightly sealed container is advisable.[2][11] Studies on andrographolide have shown no significant degradation when stored at 5°C to 30°C for up to three months, suggesting that ambient conditions might be acceptable for shorter periods.[1][2][11] However, for long-term stability, colder conditions are preferable.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid compound. The stability of andrographolide in solution is highly dependent on the pH and solvent. The optimal pH for andrographolide stability is between 2.0 and 4.0.[12][13][14] Therefore, if preparing acidic solutions, buffering within this pH range is recommended. Solutions should be stored at low temperatures (e.g., -20°C or -80°C) and protected from light. It is best to prepare fresh solutions for experiments whenever possible.

Q4: What are the known degradation products of Andrographolide, and are they likely to be similar for this compound?

A4: Under different conditions, andrographolide degrades into several products. Under acidic conditions, it can form isoandrographolide (B12420448) and 8,9-didehydroandrographolide.[12][13][14] In basic conditions, degradation products include 15-seco-andrographolide and 14-deoxy-11,12-didehydroandrographolide.[15] Thermal degradation can also lead to the formation of 14-deoxy-11,12-didehydroandrographolide.[10] Given the structural similarity, it is plausible that this compound would undergo similar degradation pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low potency or activity of this compound in an experiment. Compound degradation due to improper storage or handling.- Verify storage conditions (temperature, light protection). - Prepare fresh solutions from solid stock for each experiment. - Perform a purity check of the compound using HPLC or a similar analytical technique.
Precipitation observed in a stored solution of this compound. Poor solubility in the chosen solvent or degradation leading to less soluble products.- Ensure the solvent is appropriate and the concentration is within the solubility limits. - Consider using a different solvent or a co-solvent system. - If degradation is suspected, analyze the precipitate and the supernatant for the presence of degradation products.
Discoloration of the solid compound or solution. Degradation upon exposure to light or air (oxidation).- Store the compound in amber vials or containers wrapped in aluminum foil. - Consider storing under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent experimental results between batches. Batch-to-batch variability in purity or degradation during storage of older batches.- Always use a well-characterized, high-purity standard for experiments. - Re-evaluate the purity of older batches before use. - Adhere to strict, standardized storage protocols for all batches.

Data Presentation: Summary of Andrographolide Stability Data

Table 1: Effect of Temperature on Andrographolide Stability

TemperatureConditionObservationReference
5°C - 30°CSolid, in air-tight glass bottlesNo significant reduction in content over 3 months.[2][11]
45°C - 70°CSolidDegradation observed, rate increases with temperature.[16]
70°CSolid, 75% relative humidityAmorphous form degrades promptly, crystalline form is highly stable over 3 months.[10]
86°C - 97°CSolutionSignificant degradation, with the rate increasing with temperature.[16]

Table 2: Effect of pH on Andrographolide Stability in Aqueous Solution

pH RangeStabilityDegradation ProductsReference
2.0 - 4.0Optimal StabilityMinimal degradation.[12][13][14]
< 2.0 (Acidic)DegradationIsoandrographolide, 8,9-didehydroandrographolide.[12][13][14][15]
> 4.0 (Neutral to Basic)Increased degradation with increasing pH.15-seco-andrographolide, 14-deoxy-11,12-didehydroandrographolide.[12][13][14][15]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is adapted from forced degradation studies performed on andrographolide and is intended to identify potential degradation products and pathways for this compound.[7][8][9]

1. Objective: To assess the stability of this compound under various stress conditions.

2. Materials:

  • This compound standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (B78521) (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector

  • pH meter

  • Water bath

  • UV chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for a specified period. Neutralize with 0.1 N HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Place the solid compound in a hot air oven at a set temperature (e.g., 80°C) for a specified period. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) in a UV chamber for a specified period.

  • Sample Analysis: At each time point, withdraw a sample, dilute appropriately with the mobile phase, and analyze by a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each stress condition.

  • Characterize the degradation products by comparing retention times with known standards or by using mass spectrometry (LC-MS).

Visualizations

Logical Workflow for Troubleshooting Stability Issues

troubleshooting_workflow start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage check_solution Examine Solution Preparation (Solvent, pH, Age) start->check_solution purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis check_solution->purity_analysis pure Compound is Pure purity_analysis->pure No significant degradation degraded Degradation Confirmed purity_analysis->degraded Degradation products detected optimize_storage Optimize Storage Conditions (Lower Temp, Protect from Light) degraded->optimize_storage optimize_solution Optimize Solution Handling (Fresh Solutions, Adjust pH) degraded->optimize_solution retest Re-run Experiment optimize_storage->retest optimize_solution->retest

Caption: Troubleshooting workflow for stability issues.

Degradation Pathways of Andrographolide (as a proxy for this compound)

degradation_pathways andrographolide Andrographolide / This compound acid Acidic Conditions (pH < 4) andrographolide->acid base Basic Conditions (pH > 4) andrographolide->base heat Heat andrographolide->heat light UV Light andrographolide->light isoandrographolide Isoandrographolide acid->isoandrographolide didehydroandrographolide 8,9-Didehydroandrographolide acid->didehydroandrographolide seco_andrographolide 15-seco-Andrographolide base->seco_andrographolide deoxy_didehydroandrographolide 14-Deoxy-11,12-didehydroandrographolide base->deoxy_didehydroandrographolide heat->deoxy_didehydroandrographolide light->deoxy_didehydroandrographolide Potential

Caption: Potential degradation pathways.

Experimental Workflow for Stability Testing

stability_testing_workflow start Prepare Stock Solution of This compound stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress sampling Collect Samples at Different Time Points stress->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis quantification Quantify Remaining Parent Compound analysis->quantification identification Identify Degradation Products (e.g., LC-MS) analysis->identification report Generate Stability Report quantification->report identification->report

Caption: Workflow for stability testing.

References

Technical Support Center: Overcoming Low Bioavailability of Andrographolide and Its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of andrographolide (B1667393) and its epimers.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of andrographolide and its epimers?

A1: The low oral bioavailability of andrographolide, and likely its epimers such as neoandrographolide (B1678159) and 14-deoxyandrographolide, is a multifactorial issue primarily attributed to:

  • Poor Aqueous Solubility: Andrographolide is a lipophilic molecule with low water solubility (approximately 3.29 µg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]

  • P-glycoprotein (P-gp) Efflux: Andrographolide is a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps the compound back into the intestinal lumen, thereby reducing its net absorption.[3][4][5]

  • Rapid Metabolism: Andrographolide undergoes extensive first-pass metabolism in the intestine and liver, being rapidly converted to less active metabolites like 14-deoxy-12-sulfo-andrographolide.[2][3]

  • Chemical Instability: The molecule can be unstable in the alkaline environment of the intestine, leading to degradation before it can be absorbed.[1]

Q2: What are the main formulation strategies to improve the bioavailability of andrographolide and its epimers?

A2: Several advanced formulation strategies have been developed to overcome the low bioavailability of andrographolide, and these can be applied to its epimers as well:

  • Nanoparticle-Based Systems: Encapsulating andrographolide in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, improve its solubility and dissolution rate, and potentially bypass P-gp efflux.[6][7][8][9]

  • Solid Dispersions: Creating a solid dispersion of andrographolide in a hydrophilic carrier (e.g., PVP, PEG, Soluplus®) can enhance its dissolution rate by presenting the drug in an amorphous state with increased surface area.[2][10][11]

  • Lipid-Based Formulations: Self-microemulsifying drug delivery systems (SMEDDS) and nanoemulsions can improve the solubility and absorption of lipophilic drugs like andrographolide by presenting them in a solubilized form.[12][13][14]

  • Co-administration with Bioenhancers: Using P-gp inhibitors, such as piperine, can block the efflux pump and increase the intestinal absorption of andrographolide.[15][16]

Q3: Are there known differences in the bioavailability of andrographolide epimers?

A3: Yes, pharmacokinetic studies have shown differences in the plasma concentrations of andrographolide and its epimers after oral administration of Andrographis paniculata extract. For instance, one study in humans found that neoandrographolide exhibited higher plasma concentrations compared to andrographolide and 14-deoxyandrographolide, suggesting potential differences in their absorption, distribution, metabolism, or excretion (ADME) profiles.[17] However, most formulation development studies have focused primarily on andrographolide, and more research is needed to understand the specific bioavailability challenges and optimal formulation strategies for each epimer.

Troubleshooting Guides

Poor Drug Loading in Nanoparticle Formulations
Symptom Possible Cause Suggested Solution
Low encapsulation efficiency (<70%) Poor solubility of andrographolide in the organic solvent used during nanoparticle preparation.- Screen different organic solvents (e.g., acetone, dichloromethane, ethyl acetate) to find one with higher andrographolide solubility.- Optimize the drug-to-polymer ratio; a very high drug load can lead to precipitation.
Incompatible polymer and drug.- Select a polymer with appropriate hydrophilicity/lipophilicity to interact favorably with andrographolide.- Consider surface modification of the polymer.
Rapid drug partitioning into the aqueous phase during emulsification.- Increase the viscosity of the dispersed phase.- Optimize the homogenization speed and time to achieve a stable emulsion quickly.
Inconsistent drug loading between batches Variability in the solvent evaporation rate.- Precisely control the temperature and stirring speed during solvent evaporation.- Use a rotary evaporator for more consistent results.
Incomplete dissolution of the drug in the organic phase.- Ensure complete dissolution of andrographolide in the organic solvent before emulsification, using slight warming or sonication if necessary.
Instability of Solid Dispersion Formulations
Symptom Possible Cause Suggested Solution
Recrystallization of andrographolide during storage The amorphous drug is thermodynamically unstable.- Select a polymer carrier that has strong interactions (e.g., hydrogen bonding) with andrographolide to inhibit molecular mobility.- Store the solid dispersion in a tightly sealed container with a desiccant at low temperature.
High drug loading leading to supersaturation in the polymer matrix.- Optimize the drug-to-carrier ratio. Lower drug loading can improve stability.
Phase separation of drug and carrier Immiscibility between andrographolide and the polymer.- Screen for polymers with better miscibility with andrographolide.- Incorporate a plasticizer to improve the homogeneity of the solid dispersion.
Poor dissolution enhancement Incomplete amorphization of the drug.- Optimize the preparation method (e.g., increase the solvent evaporation rate in solvent evaporation method, or optimize temperature and screw speed in hot-melt extrusion).- Characterize the solid dispersion using PXRD and DSC to confirm the amorphous state.

Data Presentation

Table 1: Pharmacokinetic Parameters of Andrographolide and its Epimers in Humans after Oral Administration of Andrographis paniculata Extract

CompoundCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)
Andrographolide72.1 ± 28.70.8 ± 0.3171.4 ± 46.5
14-Deoxy-11,12-didehydroandrographolide24.4 ± 5.60.9 ± 0.358.7 ± 15.1
Neoandrographolide4.2 ± 3.41.0 ± 0.411.2 ± 9.4
14-Deoxyandrographolide1.8 ± 1.11.2 ± 0.55.1 ± 3.9
Data adapted from a study in healthy human volunteers.[17]

Table 2: Improvement of Andrographolide Bioavailability with Different Formulation Strategies in Animal Models

Formulation StrategyAnimal ModelKey Bioavailability EnhancementReference
pH-Sensitive NanoparticlesRats~2.2-fold increase in AUC[17]
NanoemulsionRatsRelative bioavailability of 594.3% compared to suspension[12][13]
Solid Lipid NanoparticlesRatsNot specified[6]
Solid Dispersion (with Soluplus®)Not specifiedEnhanced solubility and dissolution[10]
Co-administration with PiperineBeagle Dogs131.01% to 196.05% increase in bioavailability[15][16]
PLGA-PEG-PLGA MicellesNot specified2.7-fold increase in plasma AUC[18]

Experimental Protocols

Preparation of Andrographolide Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a specific ratio of andrographolide and a hydrophilic carrier (e.g., PVP K30, Soluplus®) in a suitable solvent (e.g., methanol, ethanol). Ensure complete dissolution.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) and vacuum.

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of a specific mesh size to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and physical state (using techniques like DSC and PXRD).

Caco-2 Cell Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Study (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add the test compound (andrographolide or its epimer formulation) to the apical (AP) side and fresh transport buffer to the basolateral (BL) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time intervals, collect samples from the basolateral side and replace with fresh buffer.

  • Permeability Study (Basolateral to Apical) for Efflux Assessment:

    • Add the test compound to the basolateral side and fresh buffer to the apical side.

    • Collect samples from the apical side at the same time intervals.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., HPLC, LC-MS/MS).

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated by dividing the Papp (BL to AP) by the Papp (AP to BL). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-gp.

Visualizations

Bioavailability_Challenges cluster_Challenges Low Oral Bioavailability of Andrographolide & Epimers cluster_Solutions Formulation Strategies Solubility Poor Aqueous Solubility Nano Nanoparticles Solubility->Nano Improves Dissolution SD Solid Dispersions Solubility->SD Improves Dissolution Lipid Lipid-Based Systems Solubility->Lipid Improves Dissolution Permeability Low Permeability (P-gp Efflux) Permeability->Nano Bypasses/Inhibits Efflux Bioenhancer P-gp Inhibitors Permeability->Bioenhancer Bypasses/Inhibits Efflux Metabolism Rapid First-Pass Metabolism Metabolism->Nano Protects from Enzymes Stability Chemical Instability Stability->Nano Provides Protective Barrier

Caption: Key challenges to andrographolide bioavailability and corresponding formulation solutions.

Experimental_Workflow cluster_Formulation Formulation Development cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Start Select Formulation Strategy (e.g., Solid Dispersion) Screen Screen Carriers & Solvents Start->Screen Prepare Prepare Formulation (e.g., Solvent Evaporation) Screen->Prepare Characterize Physicochemical Characterization (DSC, PXRD, Dissolution) Prepare->Characterize Caco2 Caco-2 Permeability Assay Characterize->Caco2 Optimized Formulation Pgp P-gp Inhibition Assay Caco2->Pgp PK_Study Pharmacokinetic Study in Animal Model Pgp->PK_Study Promising Candidate Data_Analysis Analyze Plasma Concentration vs. Time PK_Study->Data_Analysis Bioavailability Calculate Bioavailability Parameters (AUC, Cmax, Tmax) Data_Analysis->Bioavailability

Caption: A typical experimental workflow for developing and evaluating a new andrographolide formulation.

Pgp_Efflux_Pathway cluster_Intestinal_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Bloodstream Bloodstream Andro_Lumen Andrographolide Andro_Cell Andrographolide Andro_Lumen->Andro_Cell Passive Diffusion Pgp P-glycoprotein Andro_Cell->Pgp Metabolism Metabolism Andro_Cell->Metabolism Andro_Blood Andrographolide Andro_Cell->Andro_Blood Absorption Pgp->Andro_Lumen Efflux Metabolite Inactive Metabolite Metabolism->Metabolite

References

Technical Support Center: Addressing Inconsistencies in 14-epi-Andrographolide Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the bioactivity assessment of 14-epi-Andrographolide.

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected or inconsistent bioactivity with our this compound sample. What are the potential causes?

A1: Inconsistencies in bioactivity assays for this compound can stem from several factors, which can be broadly categorized as:

  • Compound-Related Issues: Purity of the compound, presence of inactive or inhibitory isomers (e.g., Andrographolide), degradation over time, or improper storage.

  • Experimental Protocol Variations: Differences in cell lines, passage number, seeding density, treatment duration, and the specific assay endpoint being measured.

  • Assay-Specific Factors: Interference of the compound with the assay detection method, inappropriate solvent or final concentration, and variations in reagent quality.

Q2: How critical is the purity of this compound for bioactivity assays?

A2: The purity of this compound is paramount. Commercial preparations can contain varying levels of Andrographolide (B1667393) and other related diterpenoids.[1] Given that even minor structural changes can significantly alter biological activity, the presence of these related compounds can lead to confounding results. It is crucial to verify the purity of your sample using methods like High-Performance Liquid Chromatography (HPLC).[2][3]

Q3: Can the stability of this compound affect experimental outcomes?

A3: Yes, the stability of diterpenoid lactones like Andrographolide and its isomers is a critical factor. Andrographolide has been shown to degrade under certain conditions, such as exposure to high temperatures and non-optimal pH ranges (stable between pH 2.0 and 4.0).[4][5] Its epimer, this compound, is likely susceptible to similar degradation, which would result in decreased bioactivity. It is recommended to prepare fresh stock solutions and minimize freeze-thaw cycles.

Q4: Are there known differences in bioactivity between Andrographolide and this compound that could explain inconsistencies?

A4: While both are bioactive, their potencies can differ. For instance, in some assays, synthetic derivatives of andrographolide have shown more potent inhibitory activities than the parent compound.[6] If your this compound sample contains varying amounts of Andrographolide, this could lead to inconsistent results across different batches or experiments.

Q5: What are the key signaling pathways affected by Andrographolide and likely, this compound?

A5: Andrographolide is well-documented to exert its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. It has been shown to interfere with NF-κB binding to DNA, thereby reducing the expression of pro-inflammatory proteins. Given the structural similarity, this compound is expected to modulate these same pathways, though potentially with different efficacy.

Troubleshooting Guides

Problem 1: High Variability in Anti-Inflammatory Assay Results
Potential Cause Troubleshooting Step Recommended Action
Cell Line Health and Passage Number Cells are stressed, or passage number is too high, leading to altered signaling responses.Ensure cells are healthy and within a low passage number range. Regularly perform cell authentication.
Inconsistent Stimulation Variation in the concentration or activity of the inflammatory stimulus (e.g., LPS, TNF-α).Prepare fresh stimulus for each experiment. Titrate the stimulus to determine the optimal concentration for a robust but not maximal response.
Solvent Effects The solvent (e.g., DMSO) is affecting cell viability or the inflammatory response.Keep the final solvent concentration consistent and low across all wells (typically <0.5%). Include a vehicle control in all experiments.
Compound Stability in Media This compound may be degrading in the cell culture media over the course of the experiment.Minimize the time the compound is in the media before and during the assay. Consider a time-course experiment to assess stability.
Problem 2: Discrepancies in Cytotoxicity (IC50) Values Across Different Cancer Cell Lines
Potential Cause Troubleshooting Step Recommended Action
Cell Line-Specific Sensitivity Different cancer cell lines have inherent variations in their sensitivity to cytotoxic agents.This is an expected biological variable. Report IC50 values for each cell line tested.
Seeding Density Inconsistent initial cell numbers can affect the final readout of viability assays.Optimize and standardize the cell seeding density for each cell line to ensure logarithmic growth during the assay period.
Assay Method Different viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.Use at least two different viability assays based on different principles to confirm results.
Compound Purity Contaminating isomers or other impurities may have different cytotoxic profiles.Verify the purity of this compound by HPLC. If possible, test the bioactivity of the major impurity.

Experimental Protocols

NF-κB Inhibition Assay (Reporter Gene Assay)
  • Cell Seeding: Seed HEK293T cells stably expressing an NF-κB-luciferase reporter gene in a 96-well plate at a density of 5 x 104 cells/well.

  • Pre-treatment: After 24 hours, pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (10 ng/mL) to the wells and incubate for 6 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed Renilla luciferase).

DPPH Radical Scavenging Assay (Antioxidant Activity)
  • Sample Preparation: Prepare various concentrations of this compound in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample to 100 µL of a 0.2 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of DPPH solution without the sample.

Data Presentation

Table 1: Comparative Anti-Inflammatory Activity of Andrographolide and its Derivatives

CompoundAssayCell LineIC50 (µM)Reference
AndrographolideNO ProductionRAW 264.78.8[7]
14-deoxy-11,12-didehydroandrographolide (B31429)NO ProductionRAW 264.794.12[1]
NeoandrographolideNO ProductionRAW 264.7>100[1]

Table 2: Cytotoxicity of Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon<8[8]
MCF-7Breast<8[8]
DU145Prostate~3 (for IL-6 inhibition)[8]
A549Lung3.5[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 Verify Compound Purity (HPLC) p2 Prepare Fresh Stock Solution p1->p2 p3 Culture and Seed Cells p2->p3 t1 Pre-treat with this compound p3->t1 t2 Add Inflammatory Stimulus t1->t2 a1 Measure Endpoint (e.g., Luciferase, Absorbance) t2->a1 an1 Normalize Data a1->an1 an2 Calculate IC50 / % Inhibition an1->an2

Caption: A generalized workflow for in vitro bioactivity assays of this compound.

nfkb_pathway cluster_nucleus Cellular Response LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Andro This compound Andro->IKK inhibits Andro->NFkB inhibits DNA binding

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Andrographolide and its Epimer, 14-epi-Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative bioactivities of Andrographolide (B1667393) and its C-14 epimer, 14-epi-Andrographolide. This guide synthesizes available data on their biological effects, focusing on anti-inflammatory, anticancer, and antiviral properties, and delves into the underlying mechanisms of action.

Introduction

Andrographolide, a labdane (B1241275) diterpenoid extracted from the plant Andrographis paniculata, is a well-documented bioactive compound with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects. Its therapeutic potential has led to extensive research into its mechanisms of action and the development of various derivatives to enhance its efficacy and bioavailability. One such related compound is this compound, a stereoisomer of Andrographolide. While Andrographolide has been the subject of numerous studies, data directly comparing its bioactivity to that of this compound is notably scarce in publicly available scientific literature.

This guide aims to provide a detailed comparison of the bioactivity of Andrographolide and this compound. Due to the limited data on this compound, this comparison will primarily focus on the well-established bioactivities of Andrographolide, with inferences on the potential activity of its epimer based on structure-activity relationship (SAR) studies of andrographolide derivatives modified at the C-14 position.

Comparative Bioactivity Data

Therefore, the following tables summarize the quantitative bioactivity data for Andrographolide across various therapeutic areas.

Table 1: Anticancer Activity of Andrographolide
Cell LineCancer TypeAssayIC50 (µM)Reference
MCF-7Breast CancerMTT31.93 - 63.19[2][3]
MDA-MB-231Breast CancerMTT30.56 - 65[2][3]
A549Lung AdenocarcinomaATPlite8.72[4]
H1299Lung AdenocarcinomaATPlite3.69[4]
SK-MES-1Lung Squamous CarcinomaATPlite10.99[4]
OEC-M1Oral Epidermoid CarcinomaECIS55[5]
PC-3Prostate CancerNot SpecifiedNot Specified[6]
Table 2: Antiviral Activity of Andrographolide
VirusCell LineAssayEC50 (µM)Reference
Dengue Virus (DENV)HepG2/HeLaNot Specified21 - 22[7]
Zika Virus (ZIKV)A549Plaque Assay31.8[7]
SARS-CoV-2Calu-3Plaque Assay0.034[6]
Table 3: Anti-inflammatory Activity of Andrographolide
Cell LineStimulantInhibited MediatorIC50 (µM)Reference
RAW 264.7LPSNitric Oxide (NO)Not Specified[8]
RAW 264.7LPSProstaglandin E2 (PGE2)Not Specified[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the tables are provided below to facilitate understanding and replication.

Cell Viability and Cytotoxicity Assays (MTT Assay)
  • Cell Culture: Cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. Subsequently, they are treated with various concentrations of Andrographolide or the vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Plaque Reduction Assay for Antiviral Activity
  • Cell Seeding: Host cells (e.g., A549 for ZIKV, Calu-3 for SARS-CoV-2) are seeded in multi-well plates to form a confluent monolayer.

  • Virus Infection: The cell monolayer is infected with a known titer of the virus for a specific period to allow for viral adsorption.

  • Compound Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a medium containing various concentrations of Andrographolide or a vehicle control.

  • Incubation: The plates are incubated for a period that allows for the formation of viral plaques.

  • Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.

  • EC50 Calculation: The half-maximal effective concentration (EC50) is determined by counting the number of plaques at each compound concentration and calculating the concentration that inhibits plaque formation by 50%.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of various concentrations of Andrographolide.

  • Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected.

  • Griess Reaction: The collected supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • Inhibition Calculation: The percentage of inhibition of NO production by Andrographolide is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Andrographolide exerts its diverse biological effects by modulating multiple signaling pathways. The diagrams below, generated using Graphviz, illustrate some of the key pathways involved in its anti-inflammatory and anticancer activities.

Anti-inflammatory Signaling Pathway of Andrographolide

andrographolide_anti_inflammatory cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nucleus->Cytokines induces transcription iNOS iNOS nucleus->iNOS induces transcription COX2 COX-2 nucleus->COX2 induces transcription Andrographolide Andrographolide Andrographolide->IKK inhibits Andrographolide->NFkB inhibits nuclear translocation

Andrographolide's inhibition of the NF-κB signaling pathway.
Anticancer Signaling Pathway of Andrographolide

andrographolide_anticancer cluster_growth_factor Growth Factor Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_response Cellular Effects GF Growth Factors GFR Growth Factor Receptors GF->GFR binds PI3K PI3K GFR->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes Survival Cell Survival mTOR->Survival promotes Apoptosis Apoptosis Andrographolide Andrographolide Andrographolide->PI3K inhibits Andrographolide->Akt inhibits Andrographolide->Apoptosis induces

Andrographolide's inhibition of the PI3K/Akt/mTOR pathway.

Structure-Activity Relationship and the Role of C-14 Stereochemistry

The bioactivity of Andrographolide is intrinsically linked to its chemical structure. The α,β-unsaturated γ-butyrolactone ring, the diterpenoid core, and the hydroxyl groups at positions C-3, C-14, and C-19 are all crucial for its pharmacological effects. Modifications at these positions have been extensively studied to understand the structure-activity relationship (SAR) and to develop more potent analogues.

The stereochemistry at the C-14 position, which bears a hydroxyl group, is of particular interest when comparing Andrographolide and this compound. In Andrographolide, this hydroxyl group is in the α-configuration. In this compound, it is in the β-configuration. This difference in spatial arrangement can significantly impact how the molecule interacts with its biological targets.

While direct comparative studies are lacking, research on other C-14 modified Andrographolide derivatives provides some insights:

  • Esterification at C-14: Several studies have shown that esterification of the C-14 hydroxyl group can lead to derivatives with enhanced anticancer activity compared to the parent Andrographolide.[9] This suggests that modification at this position is well-tolerated and can be exploited to improve potency.

  • 14-Deoxy Derivatives: The derivative 14-deoxy-11,12-didehydroandrographolide, which lacks the hydroxyl group at C-14 and has an additional double bond, exhibits potent anti-inflammatory and antiviral activities. This indicates that the C-14 hydroxyl group is not strictly essential for all of Andrographolide's bioactivities and its removal or modification can even be beneficial in some cases.

Conclusion

Andrographolide is a promising natural product with a wide range of well-documented bioactivities. Its anti-inflammatory, anticancer, and antiviral effects are mediated through the modulation of key signaling pathways such as NF-κB and PI3K/Akt. In contrast, its epimer, this compound, remains largely uncharacterized in terms of its comparative bioactivity. While its isolation and a hint of its biological potential have been reported, a significant knowledge gap exists regarding its specific pharmacological profile.

Future research should focus on the direct comparative evaluation of Andrographolide and this compound to elucidate the impact of C-14 stereochemistry on their bioactivities. Such studies would not only provide valuable insights into the structure-activity relationship of this important class of diterpenoids but also potentially unveil a new lead compound with an improved therapeutic index. For researchers and drug development professionals, Andrographolide continues to be a valuable scaffold for the design of novel therapeutics, and a thorough investigation of its stereoisomers is a logical and promising next step in this endeavor.

References

Unraveling the Pharmacological Nuances: A Comparative Guide to Andrographolide and Its Epimers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the pharmacological profiles of Andrographolide (B1667393) and its epimers reveals significant differences in therapeutic potential and toxicity, offering crucial insights for drug development and research.

Andrographolide, a labdane (B1241275) diterpenoid extracted from the plant Andrographis paniculata, has long been recognized for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties. However, the therapeutic landscape of this natural compound is broadened by the existence of its epimers—isomers that differ in the configuration at one chiral center. This guide provides a comprehensive comparison of the pharmacological differences between Andrographolide and its key epimers, isoandrographolide (B12420448) and 14-epi-andrographolide, supported by experimental data to inform researchers, scientists, and drug development professionals.

Key Pharmacological Differences at a Glance

Pharmacological ActivityAndrographolideIsoandrographolideThis compoundKey Findings
Anti-inflammatory Potent inhibitor of NF-κB, PGE2, NO, and TNF-α.--Andrographolide demonstrates broad anti-inflammatory effects. Comparative data for epimers is limited.
Anticancer Cytotoxic to various cancer cell lines (e.g., MKN-45, AGS, HCT 116, HepG2, A549).Generally less cytotoxic than Andrographolide.-Andrographolide shows greater potential as a direct cytotoxic agent.
Hepatoprotective Protects against liver damage.Superior hepatoprotective activity and lower toxicity compared to Andrographolide.-Isoandrographolide and its derivatives present a promising avenue for treating liver diseases like NAFLD.
Antiviral Active against a range of viruses, including influenza and SARS-CoV-2.--Comparative antiviral data for epimers is not well-established.

In-Depth Pharmacological Comparison

Anti-inflammatory Activity

Andrographolide is a well-established anti-inflammatory agent that exerts its effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. Experimental data demonstrates its ability to significantly reduce the production of pro-inflammatory mediators.

Table 1: Anti-inflammatory Activity of Andrographolide [1][2]

MediatorIC50 Value (µM)Cell Line
PGE28.8RAW264.7
Nitric Oxide (NO)7.4RAW264.7
TNF-α23.3RAW264.7

IC50: The half maximal inhibitory concentration.

While the anti-inflammatory properties of Andrographolide are well-documented, direct comparative studies with its epimers are scarce.

Anticancer Activity

Andrographolide has demonstrated significant cytotoxic effects against a variety of cancer cell lines. In contrast, available data suggests that its epimers may be less potent in this regard.

Table 2: Comparative Cytotoxicity (IC50 in µM) of Andrographolide and its Analogue-6 in Gastric Cancer Cell Lines [3]

Cell LineAndrographolide (48h)Analogue-6 (48h)
MKN-45>506.37 ± 0.7
AGS11.3 ± 2.91.7 ± 0.5

Table 3: Cytotoxicity (IC50 in µg/mL) of Andrographolide in Various Cancer Cell Lines [3][4]

Cell Line24h48h72h
BGC-82335.325.518
HCT 116-45.32 ± 0.86-
HepG2-60.32 ± 1.05-
A549-97.47 ± 1.50-
Hepatoprotective Effects

A significant distinction between Andrographolide and its epimer, isoandrographolide, lies in their hepatoprotective capabilities. Studies have shown that isoandrographolide exhibits superior protection against liver damage with lower associated toxicity. A derivative of isoandrographolide, 19-propionyl isoandrographolide (IAN-19P), has also shown promise with improved drug-like properties and reduced toxicity in HepG2 cells. This suggests that isoandrographolide and its derivatives could be valuable candidates for the treatment of conditions such as non-alcoholic fatty liver disease (NAFLD).[5]

Antiviral Activity

Andrographolide has been reported to possess broad-spectrum antiviral activity.[6][7][8][9] However, there is a lack of direct comparative studies evaluating the antiviral efficacy of its epimers, isoandrographolide and this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Andrographolide and its epimers are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13]

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds (Andrographolide or its epimers) and incubate for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

cluster_workflow MTT Assay Workflow Seed Cells Seed Cells Treat with Compounds Treat with Compounds Seed Cells->Treat with Compounds Add MTT Reagent Add MTT Reagent Treat with Compounds->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Analyze Data Analyze Data Measure Absorbance->Analyze Data

MTT Assay Experimental Workflow
NF-κB Luciferase Reporter Assay

The anti-inflammatory activity, specifically the inhibition of NF-κB, can be quantified using a luciferase reporter assay.[14][15][16][17]

  • Cell Transfection: Transfect cells with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment and Stimulation: Pre-treat the cells with the test compounds before stimulating with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luciferase Assay: Add a luciferase substrate to the cell lysate.

  • Luminescence Measurement: Measure the luminescence signal, which is proportional to the NF-κB activity.

cluster_pathway NF-κB Inhibition Assay TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK TNFR->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Luciferase Gene Luciferase Gene Nucleus->Luciferase Gene activates Luciferase Luciferase Luciferase Gene->Luciferase expresses Andrographolide Andrographolide Andrographolide->IKK inhibits

NF-κB Signaling Pathway and Andrographolide Inhibition
In Vivo Hepatoprotective Activity Assay

The hepatoprotective effects can be assessed in animal models.[18][19][20][21][22][23]

  • Animal Model: Induce liver injury in rodents (e.g., rats) using a hepatotoxin like carbon tetrachloride (CCl4) or paracetamol.

  • Treatment: Administer Andrographolide or its epimers to the animals before or after the toxin administration.

  • Biochemical Analysis: Collect blood samples to measure serum levels of liver enzymes such as SGOT (Serum Glutamic Oxaloacetic Transaminase) and SGPT (Serum Glutamic Pyruvic Transaminase).

  • Histopathological Examination: Sacrifice the animals and perform a histopathological examination of the liver tissue to assess the extent of damage and protection.

cluster_workflow Hepatoprotective Assay Workflow Induce Liver Injury Induce Liver Injury Administer Compounds Administer Compounds Induce Liver Injury->Administer Compounds Collect Blood Samples Collect Blood Samples Administer Compounds->Collect Blood Samples Histopathology Histopathology Administer Compounds->Histopathology Measure Liver Enzymes Measure Liver Enzymes Collect Blood Samples->Measure Liver Enzymes Analyze Results Analyze Results Measure Liver Enzymes->Analyze Results Histopathology->Analyze Results

In Vivo Hepatoprotective Assay Workflow

Conclusion and Future Directions

The comparative analysis of Andrographolide and its epimers underscores the critical role of stereochemistry in determining pharmacological activity. While Andrographolide remains a potent anti-inflammatory and anticancer agent, its epimer, isoandrographolide, emerges as a superior candidate for hepatoprotective applications due to its enhanced efficacy and reduced toxicity.

Further research is warranted to conduct direct, head-to-head comparisons of Andrographolide and its epimers across a broader range of pharmacological assays, particularly for their antiviral and anti-inflammatory effects. Elucidating the structure-activity relationships of these compounds will be pivotal for the rational design of novel and more effective therapeutics. The development of robust and validated experimental protocols will be essential to ensure the reproducibility and reliability of these comparative studies.

References

14-epi-Andrographolide: A Comparative Guide to its Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer effects of 14-epi-Andrographolide, an isomer of the natural product Andrographolide. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes information on Andrographolide and its C-14 modified analogues to offer a validated perspective on its potential as an anti-cancer agent. The data presented is intended to serve as a resource for researchers interested in the therapeutic potential of this class of compounds.

Comparative Cytotoxicity

The anti-cancer activity of Andrographolide and its derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half. Numerous studies have demonstrated that modifications at the C-14 position of the Andrographolide molecule can significantly enhance its cytotoxic effects against various cancer cell lines. While specific IC50 values for this compound are not extensively reported, the data for its parent compound, Andrographolide, and other C-14 analogues provide a strong basis for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Andrographolide MDA-MB-231 (Breast)30.28 (48h)[1]
MCF-7 (Breast)36.9 (48h)[1]
HCT-116 (Colon)~25
DU145 (Prostate)~30
A549 (Lung)~20
KB (Oral)106.2 µg/ml[2][3]
C-14 Modified Analogues
14-acetylandrographolideVariousSignificantly more potent than Andrographolide[4]
Halogenated C14 estersHEK-293 (Kidney), MCF-7 (Breast)Demonstrated significant cytotoxicity[5]
Indolo analoguesMCF7 (Breast), HCT116 (Colon), DU145 (Prostate)1.85, 1.22, 1.24 respectively[5]
3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolideHCT-116 (Colon)0.85 (GI50)[5]

Key Signaling Pathways in Anti-Cancer Activity

Andrographolide and its derivatives exert their anti-cancer effects by modulating a variety of signaling pathways crucial for cancer cell survival, proliferation, and metastasis. The primary mechanisms include the induction of apoptosis (programmed cell death) and cell cycle arrest. Key pathways implicated include NF-κB, PI3K/Akt/mTOR, and MAPK.[2][5]

Signaling_Pathway Andrographolide This compound (Andrographolide) NFkB NF-κB Pathway Andrographolide->NFkB Inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Andrographolide->PI3K_Akt Inhibits MAPK MAPK Pathway Andrographolide->MAPK Modulates Apoptosis Apoptosis Andrographolide->Apoptosis CellCycleArrest Cell Cycle Arrest Andrographolide->CellCycleArrest Proliferation Cell Proliferation NFkB->Proliferation Metastasis Metastasis NFkB->Metastasis PI3K_Akt->Proliferation MAPK->Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Caption: Key signaling pathways modulated by Andrographolide and its analogues.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to validate the anti-cancer effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow:

MTT_Workflow Seed Seed cancer cells in 96-well plate Treat Treat with varying concentrations of This compound Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Calculate Calculate IC50 values Measure->Calculate

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10^4 cells/ml and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (e.g., 10 to 100 µM) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Solubilization: 100 µl of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the number of cells undergoing apoptosis.

Methodology:

  • Cell Treatment: Cancer cells are treated with this compound at its IC50 and IC25 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the modulation of signaling pathways.

Methodology:

  • Protein Extraction: Cancer cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., NF-κB, Akt, p53, Bcl-2, Bax, Caspases) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The available evidence strongly suggests that this compound, in line with its parent compound and other C-14 modified analogues, possesses significant anti-cancer properties. Its mechanism of action likely involves the modulation of key signaling pathways leading to the induction of apoptosis and cell cycle arrest in cancer cells. Further direct experimental validation of this compound's efficacy across a broad range of cancer cell lines is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a standardized framework for conducting such validation studies.

References

A Comparative Guide to the Anti-inflammatory Properties of Andrographolide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, is renowned for its potent anti-inflammatory properties. Its molecular structure, however, gives rise to several isomers, each with potentially distinct biological activities. This guide provides an objective comparison of the anti-inflammatory effects of prominent andrographolide isomers, supported by experimental data, to aid in the selection and development of next-generation anti-inflammatory therapeutics.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potency of andrographolide and its isomers has been evaluated using various in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key inflammatory mediators. Lower IC50 values indicate greater potency.

CompoundAssay TargetCell LineIC50 (µM)
Andrographolide Nitric Oxide (NO)RAW 264.7~12.2[1]
TNF-αTHP-129.3[2][3]
IL-6THP-1Not explicitly found in a comparable format
NF-κB TransactivationRAW 264.7Less active than its derivatives in some studies[4][5]
Neoandrographolide (B1678159) Nitric Oxide (NO)RAW 264.7>100[6]
TNF-αRAW 264.7Inhibited production[7]
14-Deoxy-11,12-didehydroandrographolide Nitric Oxide (NO)RAW 264.794.12 ± 4.79[6]
NF-κB TransactivationRAW 264.7Less active than some derivatives[4][5]
8,17-dihydro-7,8-dehydroandrographolide Nitric Oxide (NO)RAW 264.7Active in the range of 1.564 to 25.000 µg/mL[8][9]
10β-8,17-dihydro-7,8-dehydroandrographolide Nitric Oxide (NO)RAW 264.7Active in the range of 1.564 to 25.000 µg/mL[8][9]
14-Deoxy-14,15-dehydroandrographolide NF-κB TransactivationRAW 264.72 µg/mL[4][5]

Key Signaling Pathway: NF-κB Inhibition

The primary mechanism underlying the anti-inflammatory effects of andrographolide and its isomers is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][10][11][12][13][14] NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS) which produces nitric oxide.[10]

Andrographolide has been shown to interfere with NF-κB activation through multiple mechanisms, including the covalent modification of the p50 subunit of NF-κB, which prevents its binding to DNA.[11] It can also suppress the phosphorylation of IκBα and the upstream kinases in the MAPK pathway (p38, JNK, and ERK), which are essential for NF-κB activation.[10]

NF_kappa_B_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa_ligand TNF-α TNFR TNFR TNFa_ligand->TNFR MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway TNFR->MAPK_pathway IKK IKK MAPK_pathway->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex NF-κB Complex (p50/p65/IκBα) IkBa->NFkB_complex p50 p50 p50->NFkB_complex p65 p65 p65->NFkB_complex p50_p65_nucleus p50/p65 NFkB_complex->p50_p65_nucleus IκBα degradation & nuclear translocation Andrographolide Andrographolide & Isomers Andrographolide->MAPK_pathway Inhibits Andrographolide->IKK Inhibits Andrographolide->p50_p65_nucleus Inhibits DNA binding DNA DNA p50_p65_nucleus->DNA Binding Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_genes Transcription

Figure 1. Andrographolide's inhibition of the NF-κB signaling pathway.

Experimental Protocols

In Vitro Nitric Oxide (NO) Production Assay

This assay quantifies the inhibitory effect of a compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

NO_Assay_Workflow cluster_workflow Experimental Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plates start->seed_cells preincubate Pre-incubate cells (e.g., 24 hours) seed_cells->preincubate add_compounds Add Andrographolide Isomers (various concentrations) preincubate->add_compounds incubate_compounds Incubate (e.g., 1-2 hours) add_compounds->incubate_compounds stimulate_lps Stimulate with LPS (e.g., 1 µg/mL) incubate_compounds->stimulate_lps incubate_lps Incubate (e.g., 24 hours) stimulate_lps->incubate_lps collect_supernatant Collect supernatant incubate_lps->collect_supernatant griess_reaction Perform Griess Reaction (Mix supernatant with Griess reagent) collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate % NO inhibition and IC50 values measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Figure 2. Workflow for the in vitro nitric oxide production assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.[15][16] Cells are seeded in 96-well plates at a density of approximately 1.5 x 105 cells/well and allowed to adhere overnight.[17]

  • Compound Treatment: The cells are pre-treated with varying concentrations of the andrographolide isomers for 1-2 hours.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.[17]

  • Nitrite (B80452) Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[16][17] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm after a short incubation period.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

NF-κB Luciferase Reporter Assay

This assay provides a quantitative measure of the inhibition of NF-κB transcriptional activity.

Methodology:

  • Cell Transfection: HEK293 or a similar cell line is transiently co-transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.[18][19]

  • Compound Treatment and Stimulation: After transfection, cells are treated with the andrographolide isomers for a defined period, followed by stimulation with an NF-κB activator such as TNF-α or LPS.[12][18]

  • Luciferase Activity Measurement: Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.[18][20]

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the compounds on NF-κB activity is then calculated.

Conclusion

The available data indicates that while andrographolide itself is a potent anti-inflammatory agent, its isomers and derivatives exhibit a range of activities. Notably, some derivatives show enhanced inhibitory effects on specific inflammatory pathways. For instance, 14-deoxy-14,15-dehydroandrographolide demonstrates strong NF-κB inhibitory activity.[4][5] Conversely, neoandrographolide appears to be a less potent inhibitor of nitric oxide production compared to andrographolide and 14-deoxy-11,12-didehydroandrographolide.[6] The newly identified epimers, 8,17-dihydro-7,8-dehydroandrographolide and 10β-8,17-dihydro-7,8-dehydroandrographolide, also contribute to the anti-inflammatory profile by suppressing NO production.[8][9]

This comparative guide highlights the importance of considering the specific isomeric form of andrographolide in research and drug development. Further head-to-head studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic potential of this promising class of natural compounds.

References

Unraveling the Bioactivity of Andrographolide and its Epimer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the leaves and stems of Andrographis paniculata, has garnered significant attention from the scientific community for its wide spectrum of pharmacological activities. Its therapeutic potential in inflammatory diseases, cancer, and viral infections is well-documented. A key stereoisomer, 14-epi-Andrographolide, which differs only in the spatial arrangement at the C-14 position, presents an intriguing case for a comparative structure-activity relationship study. This guide provides a detailed comparison of the biological activities of Andrographolide and this compound, supported by experimental data and methodologies, to aid researchers in drug discovery and development.

Structural Nuances: The C-14 Hydroxyl Group

The fundamental difference between Andrographolide and this compound lies in the stereochemistry of the hydroxyl group at the C-14 position of the α,β-unsaturated γ-butyrolactone ring. In Andrographolide, this hydroxyl group is in the α-configuration, while in this compound, it is in the β-configuration. This seemingly minor structural alteration can significantly impact the molecule's interaction with biological targets, leading to variations in their pharmacological profiles.

Comparative Biological Activities

While direct comparative studies between Andrographolide and this compound are limited, research on various C-14 substituted analogs of Andrographolide provides valuable insights into the structure-activity relationship at this position. The orientation and nature of the substituent at C-14 play a crucial role in modulating the cytotoxic, anti-inflammatory, and antiviral properties of the parent compound.

Cytotoxic Activity

Table 1: Cytotoxic Activity of Andrographolide against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT 116Colon Carcinoma42.72 ± 0.67[3]
HepG2Hepatocellular CarcinomaNot specified[3]
A549Lung CancerNot specified[3]
Anti-inflammatory Activity

Andrographolide is a potent anti-inflammatory agent, primarily through its inhibition of the NF-κB signaling pathway.[4] It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] Comparative studies with other non-steroidal anti-inflammatory drugs (NSAIDs) have highlighted the broad-spectrum anti-inflammatory activity of Andrographolide.[6][7][8] Although direct comparative data for this compound is scarce, the anti-inflammatory mechanism is closely linked to the core structure of Andrographolide, and any modification at the C-14 position would likely influence its interaction with key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Andrographolide

AssayCell LineIC50 (µM)Reference
Inhibition of NO productionRAW264.77.4[8]
Inhibition of PGE2 productionRAW264.78.8[6][8]
Inhibition of TNF-α releaseRAW264.723.3[8]
Inhibition of IL-6 releaseTHP-112.2[6]
Antiviral Activity

Andrographolide and its derivatives have shown promising antiviral activity against a range of viruses.[9] For instance, certain 14-aryloxy analogues of andrographolide have demonstrated improved activity against Zika and Dengue viruses compared to the parent compound.[10][11] One study reported that a 14β-andrographolide derivative (structurally related to this compound) exhibited anti-SARS-CoV-2 activity.[12] This suggests that the stereochemistry at the C-14 position is a critical determinant of antiviral efficacy.

Table 3: Antiviral Activity of Andrographolide and a Derivative

CompoundVirusCell LineEC50 (µM)Reference
AndrographolideZika VirusA54931.8 ± 3.5[10]
ZAD-1 (a 14-aryloxy analogue)Zika VirusA54927.9 ± 1.7[10]
14β-andrographolide derivativeSARS-CoV-2Vero E62.1[12]

Signaling Pathways Modulated

The biological activities of Andrographolide and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and specific analogs.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Andrographolide is a well-established inhibitor of this pathway. It can prevent the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Andrographolide inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival, proliferation, and growth. Dysregulation of this pathway is often observed in cancer. Andrographolide has been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

PI3K_Akt_Pathway Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) Akt->Downstream_Targets activates Andrographolide Andrographolide Andrographolide->PI3K inhibits

Andrographolide inhibits the PI3K/Akt signaling pathway.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of Andrographolide or this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with Andrographolide or this compound Incubate_24h_1->Treat_Compounds Incubate_24_72h Incubate 24-72h Treat_Compounds->Incubate_24_72h Add_MTT Add MTT solution Incubate_24_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Remove_Medium Remove medium Incubate_3_4h->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid.

  • Compound Treatment: Treat the transfected cells with the test compounds.

  • Cell Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.[13][14][15][16][17]

Western Blot Analysis for PI3K/Akt Pathway

Western blotting is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and Akt, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Data Analysis: Quantify the band intensities to determine the relative protein expression levels.[18][19][20][21][22]

Conclusion

The stereochemistry at the C-14 position of Andrographolide plays a significant role in defining its biological activity. While Andrographolide itself is a potent cytotoxic, anti-inflammatory, and antiviral agent, the limited comparative data with its epimer, this compound, underscores the need for further direct comparative studies. Such research would provide a clearer understanding of the structure-activity relationship and guide the development of more effective and specific Andrographolide-based therapeutics. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct these critical investigations.

References

Chiral Separation of Andrographolide and 14-epi-Andrographolide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Andrographolide, a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata. Its therapeutic potential is well-documented; however, like many natural products, it possesses multiple chiral centers. The C14 position is particularly susceptible to epimerization, leading to the formation of 14-epi-Andrographolide. As stereoisomers can exhibit different pharmacological and toxicological profiles, their separation and individual characterization are paramount.

This guide explores three primary techniques for chiral separations: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Comparative Analysis of Chiral Separation Techniques

The selection of a suitable chiral separation technique depends on various factors, including the desired scale of purification, analytical sensitivity requirements, and available instrumentation. Below is a summary of potential starting conditions for the separation of Andrographolide and this compound based on the analysis of similar compounds.

ParameterChiral HPLCChiral SFCChiral CE
Stationary Phase/Selector Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® OD-H, Chiralpak® AD-H)Polysaccharide-based CSPs (e.g., Chiralcel® OD-3, Chiralpak® AS-3)Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin)
Mobile Phase n-Hexane/Isopropanol (e.g., 80:20 v/v) or n-Hexane/Ethanol (e.g., 90:10 v/v) with optional acidic/basic additivesCO₂/(Methanol or Ethanol) (e.g., 70:30 v/v) with optional additives like diethylamineBorate (B1201080) buffer (e.g., 25 mM, pH 9.0) containing the chiral selector
Flow Rate/Voltage 0.5 - 1.5 mL/min1.0 - 4.0 mL/min15 - 25 kV
Temperature 20 - 40 °C30 - 50 °C20 - 30 °C
Detection UV at 225 nmUV at 225 nmUV at 225 nm
Anticipated Resolution (Rs) > 1.5> 1.5> 1.5
Anticipated Separation Factor (α) > 1.1> 1.1> 1.1

Experimental Protocols

Detailed below are generalized experimental protocols that can serve as a starting point for developing a specific method for the chiral separation of Andrographolide and this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To achieve baseline separation of Andrographolide and this compound using a chiral stationary phase.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: HPLC-grade n-Hexane

  • Mobile Phase B: HPLC-grade Isopropanol or Ethanol

  • Sample: A mixture of Andrographolide and this compound dissolved in the mobile phase.

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., n-Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte mixture in the mobile phase. Dilute as necessary to fall within the linear range of the detector.

  • Injection: Inject 10 µL of the sample onto the column.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 225 nm

  • Data Analysis: Identify the peaks corresponding to Andrographolide and this compound. Calculate the resolution (Rs) and separation factor (α). Optimize the mobile phase composition (e.g., by varying the percentage of the alcohol modifier) to improve separation if necessary.

Chiral Supercritical Fluid Chromatography (SFC)

Objective: To develop a rapid and efficient separation method for Andrographolide and this compound using SFC.

Instrumentation:

  • SFC system with a CO₂ pump and a modifier pump

  • Autosampler

  • Column thermostat

  • Back Pressure Regulator (BPR)

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • Chiral Column: Chiralcel® OD-3 (150 x 4.6 mm, 3 µm) or Chiralpak® AS-3 (150 x 4.6 mm, 3 µm)

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: HPLC-grade Methanol or Ethanol

  • Sample: A mixture of Andrographolide and this compound dissolved in the modifier.

Procedure:

  • System Preparation: Equilibrate the column with the initial mobile phase composition (e.g., CO₂/Methanol 80:20 v/v) at a flow rate of 2.0 mL/min. Set the back pressure to 150 bar.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte mixture in methanol.

  • Injection: Inject 5 µL of the sample.

  • Chromatographic Conditions:

    • Flow Rate: 2.0 mL/min

    • Column Temperature: 40 °C

    • Back Pressure: 150 bar

    • Detection Wavelength: 225 nm

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times, resolution, and separation factor. The modifier percentage and back pressure can be adjusted to optimize the separation.

Chiral Capillary Electrophoresis (CE)

Objective: To separate Andrographolide and this compound based on their differential interaction with a chiral selector in an electric field.

Instrumentation:

  • Capillary Electrophoresis system

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • Background Electrolyte (BGE): 25 mM Borate buffer, pH 9.0

  • Chiral Selector: Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sample: A mixture of Andrographolide and this compound dissolved in the BGE.

Procedure:

  • Capillary Conditioning: Condition a new capillary by flushing with 1 M NaOH, deionized water, and finally the BGE.

  • BGE Preparation: Prepare a 25 mM borate buffer and adjust the pH to 9.0. Add the chiral selector (e.g., 15 mM HP-β-CD) and sonicate to dissolve.

  • Sample Preparation: Prepare a 0.5 mg/mL stock solution of the analyte mixture in the BGE.

  • Electrophoretic Conditions:

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Voltage: 20 kV

    • Capillary Temperature: 25 °C

    • Detection Wavelength: 225 nm

  • Data Analysis: Determine the migration times and calculate the resolution. The concentration of the chiral selector and the pH of the BGE can be varied to optimize the separation.

Visualizing the Workflow

The following diagrams illustrate the general workflows for developing a chiral separation method and the logical process of chiral separation itself.

Chiral_Separation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing cluster_optimization Method Optimization start Analyte Mixture (Andrographolide & this compound) dissolve Dissolve in Appropriate Solvent start->dissolve inject Inject Sample dissolve->inject separation Chiral Separation (Column/Capillary) inject->separation detection Detection (UV) separation->detection chromatogram Obtain Chromatogram/ Electropherogram detection->chromatogram analyze Calculate Rs, α, tR chromatogram->analyze optimize Optimize Parameters (Mobile Phase, Temp., etc.) analyze->optimize if Rs < 1.5 end Final Method analyze->end if Rs >= 1.5 optimize->inject Re-run Analysis Chiral_Recognition_Principle cluster_system Chromatographic System cluster_mp Mobile Phase cluster_sp Chiral Stationary Phase (CSP) cluster_interaction Diastereomeric Complex Formation cluster_separation Separation Analyte Andrographolide (A) This compound (E) CSP Chiral Selector Analyte->CSP Interaction Complex_A [CSP-A] CSP->Complex_A Complex_E [CSP-E] CSP->Complex_E Separated Differential Elution (Separated Peaks) Complex_A->Separated Different Stabilities Complex_E->Separated Different Stabilities

Unlocking Nature's Arsenal: A Comparative Docking Study of Andrographolide Isomers Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the in silico docking performance of Andrographolide (B1667393) and its principal isomers—Isoandrographolide, Neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide—against a panel of significant protein targets implicated in cancer and inflammatory diseases. The data presented herein, derived from multiple computational studies, offers valuable insights for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Andrographolide, a labdane (B1241275) diterpenoid extracted from the Andrographis paniculata plant, is renowned for its wide-ranging pharmacological activities. Its isomers, differing in their stereochemistry and functional groups, present a unique opportunity to investigate structure-activity relationships and identify more potent or selective inhibitors for specific biological targets. This guide summarizes the binding affinities of these compounds, details the computational methodologies employed, and visualizes the typical workflow of such a comparative study.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding energies (in kcal/mol) of Andrographolide and its isomers with various protein targets as reported in the cited literature. A more negative binding energy value typically indicates a stronger and more favorable interaction between the ligand and the protein's active site.

CompoundTarget ProteinBinding Energy (kcal/mol)
Andrographolide Epidermal Growth Factor Receptor (EGFR)-7.1
Isoandrographolide Epidermal Growth Factor Receptor (EGFR)-8.1
Neoandrographolide Epidermal Growth Factor Receptor (EGFR)-7.0
Andrographolide Fatty Acid Synthase (FASN) - Thioesterase Domain-6.57
Isoandrographolide Fatty Acid Synthase (FASN) - Thioesterase Domain-7.00
Neoandrographolide Fatty Acid Synthase (FASN) - Thioesterase Domain-6.37
14-deoxy-11,12-didehydroandrographolide Fatty Acid Synthase (FASN) - Thioesterase Domain-7.04
Andrographolide Tumor Necrosis Factor-α (TNF-α)-7.2
Isoandrographolide Tumor Necrosis Factor-α (TNF-α)-7.3
Neoandrographolide Tumor Necrosis Factor-α (TNF-α)-8.5
14-deoxy-11,12-didehydroandrographolide Tumor Necrosis Factor-α (TNF-α)-7.2

Note: The binding energies are compiled from multiple sources and were obtained using different docking software and protocols. Direct comparison of absolute values across different studies should be done with caution. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

The in silico molecular docking studies summarized in this guide generally adhere to a standardized workflow, employing sophisticated computational tools to predict the binding orientation and affinity of a ligand to a protein. The most frequently cited software in the referenced studies include AutoDock Vina and the Schrödinger software suite.[1][2][3]

1. Preparation of the Receptor Protein: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).[3] The protein structure is then prepared for docking by removing water molecules and any co-crystallized ligands or heteroatoms.[4] Polar hydrogen atoms are added to the protein, and partial charges are assigned to each atom to ensure a correct electrostatic representation.[4]

2. Ligand Preparation: The 3D structures of Andrographolide and its isomers are retrieved from chemical databases such as PubChem or constructed using chemical drawing tools.[3][5] The ligands undergo energy minimization using force fields like MMFF94 to obtain a stable, low-energy conformation.[4] Torsional degrees of freedom are defined to allow for flexibility during the docking process.

3. Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm, confining the ligand's conformational search to the region of interest.[6] The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking followed by analysis of potential binding sites.[4][5]

4. Molecular Docking Simulation: Docking is performed using algorithms such as the Lamarckian Genetic Algorithm in AutoDock Vina.[4][7] This algorithm explores a vast number of possible conformations and orientations of the ligand within the receptor's active site. Each generated pose is evaluated using a scoring function that estimates the free energy of binding. The conformation with the lowest binding energy is typically considered the most favorable binding mode.[7]

5. Analysis of Docking Results: The results of the docking simulation are analyzed to identify the best-scoring poses. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined to understand the molecular basis of the binding affinity.[8]

Visualizations

The following diagrams illustrate the typical workflow for a comparative molecular docking study and a simplified representation of a signaling pathway that can be modulated by Andrographolide and its isomers.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Protein Structure (from PDB) PrepProt Receptor Preparation (Add Hydrogens, Assign Charges) PDB->PrepProt Ligands Ligand Structures (Andrographolide Isomers) PrepLig Ligand Preparation (Energy Minimization) Ligands->PrepLig Grid Grid Box Generation (Define Active Site) PrepProt->Grid Dock Molecular Docking (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze Pose Analysis (Binding Energy, Interactions) Dock->Analyze Compare Comparative Analysis (Rank Isomers) Analyze->Compare

Caption: A generalized workflow for comparative molecular docking studies.

signaling_pathway EGFR EGFR PI3K PI3K EGFR->PI3K Andro_Isomer Andrographolide Isomer Andro_Isomer->EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by Andrographolide isomers.

References

A Head-to-Head Comparison of Diterpenoid Lactones: 14-epi-Andrographolide in the Spotlight

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of 14-epi-Andrographolide with other prominent diterpenoid lactones, focusing on their anti-inflammatory and anticancer properties. This analysis is supported by experimental data and detailed methodologies to aid in research and development decisions.

Introduction to Diterpenoid Lactones

Diterpenoid lactones, a class of chemical compounds isolated from the plant Andrographis paniculata, have garnered significant scientific interest for their diverse pharmacological activities. Among these, Andrographolide (B1667393) is the most extensively studied. However, its isomers and other related diterpenoid lactones, such as this compound (often referred to as isoandrographolide), Neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide, also exhibit significant biological effects. Understanding the comparative efficacy of these compounds is crucial for the development of novel therapeutics. This guide focuses on a head-to-head comparison of this compound against its counterparts.

Comparative Analysis of Biological Activities

The primary therapeutic potentials of these diterpenoid lactones lie in their anti-inflammatory and anticancer activities. The following sections present a comparative analysis based on available experimental data.

Anticancer Activity

In vitro studies have demonstrated that both Andrographolide and its stereoisomer, this compound (isoandrographolide), possess significant cytotoxic activities against cancer cell lines. A notable study directly compared their efficacy against human leukemia HL-60 cells.

CompoundCell LineIC50 (µmol·L⁻¹)Reference
This compound (Isoandrographolide) HL-607.15 [1][2]
AndrographolideHL-6028.34[1][2]
14-deoxy-11,12-didehydroandrographolideHL-60>50[1]
14-deoxyandrographolideHL-60>50[1]

The data clearly indicates that This compound (Isoandrographolide) exhibits significantly higher cytotoxic potency against HL-60 cells compared to Andrographolide and other tested diterpenoid lactones .[1][2]

Anti-inflammatory Activity

Andrographolide is well-documented for its potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[3][4][5] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5]

Quantitative comparative data for the anti-inflammatory activity of this compound is less abundant in publicly available literature. However, studies on various diterpenoid lactones provide insights into their relative potencies.

CompoundAssayTarget Cell/SystemIC50 (µM)Reference
AndrographolideNitric Oxide (NO) InhibitionLPS-stimulated RAW264.7 cells7.4[6][7]
AndrographolideTNF-α InhibitionLPS-stimulated RAW264.7 cells23.3[6][7]
AndrographolideIL-6 InhibitionDifferentiated THP-1 cells12.2[7]
14-deoxy-11,12-didehydroandrographolideNitric Oxide (NO) InhibitionLPS-induced murine macrophages94.12 ± 4.79[8]
NeoandrographolideNitric Oxide (NO) InhibitionLPS-induced murine macrophages>100[8]

Signaling Pathways and Mechanisms of Action

The biological activities of Andrographolide and its analogues are mediated through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Andrographolide has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, and by directly interfering with the binding of NF-κB to DNA.[9] This inhibitory action is a cornerstone of its anti-inflammatory and anticancer effects.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition LPS/TNF-α LPS/TNF-α TLR4/TNFR Receptor LPS/TNF-α->TLR4/TNFR IKK IKK TLR4/TNFR->IKK Activates IκBα-NF-κB IκBα NF-κB IKK->IκBα-NF-κB Phosphorylates IκBα IκBα IκBα Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB p50/p65 DNA DNA NF-κB->DNA Translocates to Nucleus & Binds IκBα-NF-κB->NF-κB Releases Pro-inflammatory Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory Genes Andrographolide Andrographolide Andrographolide->IKK Inhibits Andrographolide->NF-κB Inhibits DNA Binding MAPK_Pathway Growth Factors/Stress Growth Factors/Stress Receptor Receptor Growth Factors/Stress->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors AP-1, etc. ERK->Transcription Factors Cellular Response Proliferation, Inflammation, Apoptosis Transcription Factors->Cellular Response Andrographolide Andrographolide Andrographolide->ERK Inhibits Phosphorylation MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with diterpenoid lactones A->B C Incubate for 24-48h B->C D Add MTT solution C->D E Incubate for 4h D->E F Solubilize formazan (B1609692) with DMSO E->F G Measure absorbance at 554nm F->G H Calculate IC50 values G->H Griess_Assay_Workflow A Culture RAW 264.7 cells B Treat with diterpenoid lactones & stimulate with LPS A->B C Incubate for 24h B->C D Collect supernatant C->D E Mix with Griess reagent D->E F Incubate for 10 min E->F G Measure absorbance at 540nm F->G H Calculate NO inhibition G->H

References

Validating the Purity of 14-epi-Andrographolide Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comparative framework for validating the purity of 14-epi-Andrographolide standards, a key stereoisomer of the bioactive compound Andrographolide (B1667393). As Andrographolide is the most likely impurity in a this compound standard, this guide emphasizes analytical techniques capable of resolving these and other related impurities.

Comparative Purity of Available Standards

ParameterThis compound Standard (Typical)Andrographolide USP Reference StandardKey Considerations for Validation
Purity Specification ≥95% (LC/MS-ELSD)Conforms to USP monograph specificationsThe validation method must be able to accurately quantify this compound and separate it from potential impurities, especially its epimer, Andrographolide.
Major Potential Impurity AndrographolideRelated diterpenoid lactones (e.g., neoandrographolide (B1678159), 14-deoxy-11,12-didehydroandrographolide)The analytical method must demonstrate baseline separation between this compound and Andrographolide.
Analytical Methods HPLC, UPLC, LC-MSHPLC, as specified in the USP monographA validated, stability-indicating HPLC or UPLC method is recommended for purity determination and impurity profiling.
Identification Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Infrared (IR) spectroscopy, HPLC retention time comparisonComprehensive spectroscopic analysis is crucial for unambiguous identification of the this compound standard.

Experimental Protocols for Purity Validation

A robust analytical method is essential for the accurate assessment of this compound purity. The following protocol is a comprehensive approach based on established methods for Andrographolide and its related compounds.[1][2]

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This method is designed to separate this compound from its main potential impurity, Andrographolide, and other related substances.

  • Instrumentation: A gradient HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    Time (minutes) %A %B
    0 70 30
    20 40 60
    25 40 60
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 223 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Preparation: Prepare a stock solution of the this compound standard in methanol (B129727) at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard being tested in methanol to a final concentration of 1 mg/mL.

  • System Suitability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak area for this compound should be not more than 2.0%. The tailing factor should be not more than 2.0, and the theoretical plates should be not less than 2000.

  • Specificity: To demonstrate specificity, a solution containing both Andrographolide and this compound should be prepared and injected to ensure baseline separation.

  • Purity Calculation: The purity is calculated by the area normalization method, assuming that all impurities have the same response factor as this compound.

    Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS provides a powerful tool for the definitive identification of the this compound standard and for the characterization of any detected impurities.

  • LC System: An ultra-high-performance liquid chromatography (UPLC) system coupled to a mass spectrometer.

  • Column: A C18 UPLC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase and Gradient: Similar to the HPLC method, but with a faster gradient to accommodate the UPLC system.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Data Acquisition: Acquire full scan data to detect all ions and fragmentation data (MS/MS) to aid in the structural elucidation of impurities.

  • Analysis: The accurate mass measurement of the parent ion of this compound should be within 5 ppm of its theoretical mass. The fragmentation pattern can be compared to that of Andrographolide to confirm the structural isomerism.

Visualizing the Validation Workflow and a Relevant Signaling Pathway

To further clarify the process and context, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Data Analysis Standard This compound Reference Standard Dissolution Dissolve in Methanol Standard->Dissolution Sample Test Sample of This compound Sample->Dissolution Dilution Dilute to Working Concentration Dissolution->Dilution HPLC HPLC-UV Analysis Dilution->HPLC LCMS LC-MS Analysis Dilution->LCMS Specificity Specificity (Resolution from Andrographolide) HPLC->Specificity Linearity Linearity & Range HPLC->Linearity Precision Precision (Repeatability & Intermediate Precision) HPLC->Precision Accuracy Accuracy HPLC->Accuracy Purity Purity Calculation (Area % Method) HPLC->Purity Impurity Impurity Identification (MS/MS) LCMS->Impurity

Caption: Experimental workflow for validating the purity of a this compound standard.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_inhibitors Inhibitors LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes Nucleus->Inflammatory_Genes activates Andrographolide Andrographolide Andrographolide->IKK inhibits Epi_Andrographolide This compound Epi_Andrographolide->IKK inhibits

Caption: Simplified diagram of the NF-κB signaling pathway, a target of Andrographolide and its isomers.

References

Safety Operating Guide

Safe Disposal of 14-epi-Andrographolide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

Quantitative Data Summary

Due to the limited availability of a specific Safety Data Sheet for 14-epi-Andrographolide, quantitative exposure limits and detailed toxicological data are not well-established. The following table summarizes key information for the related compound, Andrographolide. It is recommended to handle this compound with the assumption of similar properties until more specific data becomes available.

PropertyValueSource
Compound AndrographolideSigma-Aldrich
CAS Number 5508-58-7Sigma-Aldrich[1]
GHS Classification Not a hazardous substance or mixtureSigma-Aldrich[1]
Carcinogenicity No ingredient of this product present at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA.Sigma-Aldrich[1]
Storage Temperature See product label; generally recommended to be tightly closed and dry.Sigma-Aldrich[1]

Disposal Protocol: Step-by-Step Procedures

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is designed to minimize environmental contamination and ensure the safety of laboratory personnel.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.

  • If there is a risk of generating dust, a NIOSH-approved respirator is required.

2. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including unused product, contaminated absorbent materials, and disposable labware (e.g., weighing paper, pipette tips), should be collected in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

3. Spill Management:

  • In the event of a spill, avoid generating dust.

  • For small spills, gently cover the material with an inert absorbent material such as vermiculite, dry sand, or earth.

  • Using non-sparking tools, carefully scoop the absorbed material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials in the same waste container.

  • Ensure the area is well-ventilated during and after the cleanup.

4. Container Disposal:

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Dispose of the rinsed containers in accordance with institutional and local regulations. In many cases, thoroughly decontaminated containers can be disposed of as regular lab glass or plastic waste.

5. Final Disposal:

  • The sealed hazardous waste container holding the this compound waste must be disposed of through an authorized hazardous or special waste collection point.

  • Follow all institutional guidelines and local, state, and federal regulations for the final disposal of chemical waste.

Disposal Workflow Diagram

A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if dusty) A->B C Collect Solid Waste in a Labeled, Sealable Container B->C D Spill Occurs B->D I Seal Waste Container C->I E Cover with Inert Absorbent (e.g., Vermiculite) D->E G Clean Spill Area with Solvent D->G F Collect Absorbed Material E->F F->C H Collect Cleaning Materials G->H H->C J Dispose of through Authorized Hazardous Waste Vendor I->J K End J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 14-epi-Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 14-epi-Andrographolide

Compound Overview: this compound is a diterpenoid lactone and an epimer of Andrographolide, the primary bioactive component isolated from the medicinal plant Andrographis paniculata[1][2][3][4]. While one SDS for Andrographolide classifies it as "not a hazardous substance or mixture," another indicates it causes skin and serious eye irritation[5]. Furthermore, it is often stated that the compound's toxicological properties have not been thoroughly investigated. Therefore, it is critical to treat this compound as a potentially hazardous substance until more information becomes available[6].

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary defense against potential exposure. The minimum required PPE for handling this compound is outlined below. A task-specific hazard assessment may require additional protection[7].

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye & Face Protection Chemical safety goggles and/or a full-face shield.Safety glasses with side shields are the minimum requirement.[7] However, goggles are required for protection against liquid splashes and chemical vapors.[7] A face shield should be worn over goggles when handling larger quantities or when a splash hazard is present.[7][8]
Hand Protection Standard laboratory nitrile gloves.Provides a barrier for incidental contact.[7] Gloves should be disposed of immediately if contamination is suspected.[8] For prolonged contact or when handling solutions, consult solvent compatibility charts.
Body Protection Laboratory coat.A lab coat provides a necessary barrier between the skin and potential chemical spills.[9] Ensure it is fully buttoned.
Respiratory Protection N95 or higher-rated respirator.Recommended when handling the powder outside of a containment device (e.g., chemical fume hood, ventilated enclosure) or when dust generation is likely.[10]

Operational Plan: Safe Handling Protocol

A systematic approach ensures consistent and safe handling of the compound.

Experimental Protocol: Handling this compound (Powder)

  • Preparation:

    • Consult the Safety Data Sheet for the parent compound, Andrographolide, and understand the potential hazards.[10]

    • Ensure the work area, preferably within a chemical fume hood or other containment ventilated enclosure, is clean and uncluttered.[10]

    • Cover the work surface with disposable plastic-backed absorbent paper ("bench paper") to contain any spills.[8]

    • Assemble all necessary equipment and reagents before beginning.

  • Weighing and Aliquoting:

    • All manipulations of the powder must be performed within a fume hood or ventilated enclosure to prevent the generation and inhalation of dust.[10]

    • Use spatulas and appropriate tools to handle the powder, minimizing any actions that could create aerosols.[10]

    • Keep the container tightly closed when not in use.

  • Dissolving the Compound:

    • Add the solvent to the powdered compound slowly to prevent splashing.[10]

    • If sonication or vortexing is required, ensure the container is securely capped.

  • Post-Handling Decontamination:

    • Wipe down the work surface and any equipment used with an appropriate solvent or cleaning agent.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[10]

    • Wash hands thoroughly with soap and water after completing the work and removing gloves.[6][10]

Disposal Plan

Proper waste disposal is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Unused/Expired Compound Must be disposed of as hazardous chemical waste. Place in a clearly labeled, sealed, and appropriate waste container. Follow all local, state, and federal regulations.[10]
Contaminated Labware (Glass & Plastic) Segregate as hazardous waste. Do not rinse into the laboratory sink. Place directly into a designated, clearly labeled hazardous waste container.[10]
Contaminated PPE (Gloves, bench paper, etc.) All contaminated PPE must be disposed of as hazardous waste in a designated, labeled container.[10]
Aqueous & Solvent Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain. Ensure waste streams are compatible.

Workflow Visualization

The following diagram outlines the logical workflow for safely handling this compound from initial preparation through final disposal.

G Figure 1. Safe Handling & Disposal Workflow for this compound prep 1. Preparation - Review SDS - Don PPE - Prepare Workspace handling 2. Handling (in Fume Hood) - Weighing - Dissolving prep->handling Proceed cleanup 3. Post-Handling - Decontaminate Surfaces - Doff PPE Correctly - Wash Hands handling->cleanup Work Complete segregate 4. Waste Segregation - Unused Compound - Contaminated Labware - Used PPE cleanup->segregate Generate Waste dispose 5. Final Disposal - Store in Satellite Area - Schedule Pickup segregate->dispose Ready for Removal

Caption: Figure 1. Safe Handling & Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
14-epi-Andrographolide
Reactant of Route 2
14-epi-Andrographolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.